Dimethyl 4-chloropyridine-2,6-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 4-chloropyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXKYKHKNUFOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285424 | |
| Record name | dimethyl 4-chloropyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5371-70-0 | |
| Record name | 5371-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 4-chloropyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-Chloro-2,6-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate
CAS Number: 5371-70-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-chloropyridine-2,6-dicarboxylate is a chemical compound with the CAS number 5371-70-0.[1][2][3][4][5][6] It serves as a crucial intermediate in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and dyestuffs.[4][7][8] Its molecular structure, featuring a chlorinated pyridine ring with two symmetrically placed methyl ester groups, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its known applications, with a focus on its utility in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical data sources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5371-70-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₈ClNO₄ | [1][4][5] |
| Molecular Weight | 229.62 g/mol | [1][5] |
| Appearance | White to pale yellow solid/powder | [2][4][6] |
| Melting Point | 168°C | [3][6] |
| Boiling Point | 355°C | [3][6] |
| Density | 1.347 g/cm³ | [3][6] |
| Solubility | Slightly soluble in water | [2][3] |
| Storage Temperature | Room temperature, in a dry, dark, sealed place | [2] |
| InChI Key | NFXKYKHKNUFOKB-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl | [1] |
Spectroscopic Data
While detailed spectral data is proprietary to specific analyses, the structure of the final product from synthesis has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
| Technique | Purpose |
| ¹H NMR (400 MHz, CDCl₃) | Confirms the presence and arrangement of protons in the molecule. |
| ¹³C NMR (100 MHz, CDCl₃) | Confirms the carbon framework of the molecule. |
Synthesis and Experimental Protocols
This compound is synthesized from 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid (chelidamic acid).[2][9] The process involves a deoxygenative chlorination followed by esterification.
Synthesis Workflow Diagram
Caption: A flowchart of the synthesis process.
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of the target compound.[2]
-
Reaction Setup: To a solution of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid (2.5 g, 13.8 mmol) in chloroform (30 mL), slowly add phosphorus pentachloride (PCl₅, 11.8 g, 56.8 mmol).
-
Chlorination: The reaction mixture is heated to reflux and maintained for 3 days.
-
Esterification & Quenching: After the reflux period, the mixture is cooled to 0°C in an ice bath. Methanol is then added dropwise until the cessation of gas evolution, which indicates the reaction is quenched.
-
Stirring: The solution is subsequently stirred at room temperature for 2 hours.
-
Work-up:
-
The solution is concentrated under reduced pressure.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) is added to the concentrate to adjust the pH to 7.
-
The organic layer is separated.
-
The separated organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under vacuum.[2]
-
-
Purification: The resulting residue is purified by column chromatography using an eluent mixture of cyclohexane and ethyl acetate (8:2 ratio).
-
Product Isolation: The purified fractions are combined and concentrated to afford this compound as a white solid (2.57 g, 93% yield).[2]
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[3][7] Its applications span various fields, including pharmaceuticals, materials science, and catalysis.[7]
-
Pharmaceutical Intermediates: It is a key building block for various pharmaceutical compounds.[4][7]
-
Ligand Synthesis: The compound is a precursor for C₂-symmetric chiral PyBox (pyridine-bis(oxazoline)) ligands, which are valuable in asymmetric catalysis.[9]
-
General Organic Synthesis: It is also used to synthesize dyes, pesticides, and polymers such as polycarbonates and polyurethanes.[7]
Role as a Chemical Intermediate
Caption: The central role of the title compound.
Safety and Hazards
The compound presents several hazards that require appropriate handling and personal protective equipment. The GHS hazard statements provide a clear warning of its potential effects.
| Hazard Information | GHS Code(s) | Description | Source(s) |
| Signal Word | Warning | ||
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
| Harmful if Swallowed/Inhaled/In contact with skin | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [3][6] |
| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Safety Phrases | S24/25, S36/37 | Avoid contact with skin and eyes. Wear suitable protective clothing and gloves. | [3][6] |
Conclusion
This compound is a high-value chemical intermediate with significant applications in diverse areas of chemical synthesis. Its well-defined synthesis protocol allows for high-yield production, making it readily accessible for research and industrial purposes. The presence of multiple reactive sites—the chloro group and two ester functionalities—provides chemists with a versatile scaffold for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and asymmetric catalysis. Proper adherence to safety protocols is essential when handling this compound due to its irritant properties.
References
- 1. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5371-70-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound, CasNo.5371-70-0 Hangzhou KieRay Chem Co.,Ltd. China (Mainland) [kieraychem.lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. chemwhat.com [chemwhat.com]
- 7. alfa-industry.com [alfa-industry.com]
- 8. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in the development of pharmaceuticals and other functional molecules. This document details two primary synthetic routes, including experimental protocols, reaction mechanisms, and quantitative data. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a practical resource for the laboratory synthesis of this important compound.
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyridine core serves as a valuable scaffold for the synthesis of a wide array of complex molecules with diverse biological activities. The presence of the chloro-substituent at the 4-position and the two methoxycarbonyl groups at the 2- and 6-positions provide multiple reaction sites for further chemical transformations, making it an important building block in the design of novel therapeutic agents and functional materials. This guide will explore the primary synthetic pathways to this key intermediate, providing detailed experimental procedures and comparative data to aid in its efficient laboratory preparation.
Synthetic Routes and Experimental Protocols
Two principal synthetic routes for the preparation of this compound are discussed herein:
-
Route 1: Synthesis from 4-Oxo-1,4-dihydro-2,6-pyridinedicarboxylic Acid (Chelidamic Acid)
-
Route 2: Synthesis from a Pyridine N-oxide Precursor
Route 1: Synthesis from Chelidamic Acid
This is a well-established two-step method that begins with the commercially available and relatively inexpensive chelidamic acid. The process involves a chlorination reaction followed by esterification.
Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid (1.0 eq) in chloroform is prepared.
-
Phosphorus pentachloride (PCl₅, 4.1 eq) is added portion-wise to the suspension.
-
The reaction mixture is heated to reflux and maintained for 3 days.
-
After cooling to room temperature, the excess PCl₅ and chloroform are removed under reduced pressure.
Step 2: Synthesis of this compound
-
The crude 4-chloropyridine-2,6-dicarbonyl dichloride from Step 1 is cooled to 0°C in an ice bath.
-
Methanol is added dropwise to the cooled residue until the evolution of gas ceases.
-
The solution is then stirred at room temperature for 2 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The pH of the residue is adjusted to 7 by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
-
The crude product is purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate, 8:2) to yield the final product as a white solid.[1]
| Parameter | Value | Reference |
| Starting Material | 4-Oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid | [1] |
| Reagents | Phosphorus pentachloride, Methanol | [1] |
| Solvent | Chloroform | [1] |
| Reaction Time | 3 days (Step 1), 2 hours (Step 2) | [1] |
| Reaction Temperature | Reflux (Step 1), 0°C to Room Temperature (Step 2) | [1] |
| Overall Yield | 93% | [1] |
Route 2: Synthesis from a Pyridine N-oxide Precursor
This alternative route involves the deoxygenative chlorination of a suitable pyridine N-oxide derivative to form the corresponding 4-chloropyridine derivative. This method can be advantageous depending on the availability of the starting materials.
-
Oxidation: Synthesis of dimethyl 2,6-pyridinedicarboxylate N-oxide from dimethyl 2,6-pyridinedicarboxylate using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Chlorination: Deoxygenative chlorination of the N-oxide using a chlorinating agent like oxalyl chloride or phosphorus oxychloride (POCl₃) to yield this compound.
-
The 4-chloropyridine-2,6-dicarbonyl dichloride (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.
-
The solution is cooled to 0°C.
-
Anhydrous methanol (2.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.2 eq) are added dropwise.
-
The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction mixture is then washed with water, a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by chromatography or recrystallization.
Reaction Mechanisms and Visualizations
Mechanism of Chlorination (Route 1)
The reaction of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid with phosphorus pentachloride is a complex process that results in the chlorination of the 4-position and the conversion of the carboxylic acid groups to acid chlorides. The mechanism likely involves the initial formation of a phosphate ester intermediate at the 4-oxo group, followed by nucleophilic attack by chloride.
Caption: Proposed mechanism for the chlorination of chelidamic acid.
Mechanism of Deoxygenative Chlorination (Route 2)
The deoxygenative chlorination of a pyridine N-oxide with a reagent like oxalyl chloride proceeds through the formation of an adduct, which then undergoes nucleophilic attack by a chloride ion at the 4-position of the pyridine ring, followed by the elimination of CO and CO₂.
Caption: Mechanism of deoxygenative chlorination of a pyridine N-oxide.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound via Route 1.
Caption: General experimental workflow for the synthesis from chelidamic acid.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| Appearance | White solid |
| CAS Number | 5371-70-0 |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.3 (s, 2H, pyridine-H), ~4.0 (s, 6H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~164 (C=O), ~150 (C-Cl), ~148 (C-N), ~125 (CH), ~53 (-OCH₃).
Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.
Conclusion
This technical guide has outlined two viable synthetic routes for the preparation of this compound. The method starting from chelidamic acid is well-documented and provides a high yield of the desired product. The alternative route via a pyridine N-oxide precursor offers a different strategic approach that may be advantageous in certain contexts. The provided experimental protocols, quantitative data, and mechanistic diagrams serve as a valuable resource for chemists in academic and industrial settings, facilitating the synthesis of this important chemical intermediate for applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Molecular Structure of Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-chloropyridine-2,6-dicarboxylate is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its rigid, planar structure, featuring two ester functionalities and a reactive chlorine atom, makes it a valuable building block for the construction of more complex molecules, including pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. While direct biological activity of this compound is not extensively documented, the significance of the pyridine-2,6-dicarboxylate scaffold in medicinal chemistry is discussed, highlighting its potential applications in drug discovery.
Molecular Structure and Identifiers
The fundamental structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 5371-70-0[1] |
| Chemical Formula | C₉H₈ClNO₄[2] |
| Molecular Weight | 229.62 g/mol [1] |
| SMILES String | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl[1] |
| InChI Key | NFXKYKHKNUFOKB-UHFFFAOYSA-N |
The molecule consists of a central pyridine ring substituted at the 4-position with a chlorine atom and at the 2- and 6-positions with methoxycarbonyl groups.
Caption: 2D representation of this compound.
Physicochemical Properties
The known physical and chemical properties of the compound are presented below.
| Property | Value |
| Physical State | Solid |
| Melting Point | 168 °C |
| Solubility | Slightly soluble in water |
| Appearance | White to off-white solid |
Synthesis
A common and effective method for the synthesis of this compound proceeds from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis involves two main steps: chlorination and esterification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
A representative experimental procedure for the synthesis starting from chelidamic acid is as follows:
-
Chlorination: Chelidamic acid is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step converts the hydroxyl group at the 4-position to a chlorine atom and the carboxylic acid groups to acyl chlorides, yielding 4-chloropyridine-2,6-dicarbonyl dichloride. The reaction is typically carried out in an inert solvent under reflux conditions.
-
Esterification: The resulting 4-chloropyridine-2,6-dicarbonyl dichloride is then treated with an excess of methanol. This reaction proceeds via nucleophilic acyl substitution, where methanol attacks the acyl chloride groups to form the corresponding methyl esters. The reaction is often performed at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete, the excess methanol and any volatile byproducts are removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel, to afford pure this compound as a white solid.
Spectroscopic and Crystallographic Data
Crystallographic Data
A crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 850875 .[1] This data provides definitive proof of the molecular structure and detailed information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show two signals. A singlet for the two equivalent aromatic protons on the pyridine ring and a singlet for the six equivalent protons of the two methyl ester groups. The exact chemical shifts can vary depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbons of the ester groups, the aromatic carbons of the pyridine ring (with different chemical shifts for the substituted and unsubstituted carbons), and the methyl carbons of the ester groups.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound (229.62). Fragmentation may involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), or the chlorine atom.
Biological Activity and Applications in Drug Development
There is limited direct evidence in the scientific literature detailing the specific biological activities or signaling pathway modulation by this compound itself. However, the pyridine-2,6-dicarboxylate scaffold is a well-recognized privileged structure in medicinal chemistry and drug discovery.[3][4][5]
Derivatives of pyridine-2,6-dicarboxylic acid have been investigated for a wide range of biological activities, including:
-
Anticancer Activity: Some pyridine-2,6-dicarboxamide derivatives have shown the ability to stabilize G-quadruplex DNA, a structure implicated in cancer cell proliferation, suggesting potential as anticancer agents.[3]
-
Neuroprotective Effects: Certain metal chelators incorporating the pyridine-2,6-dicarboxamide scaffold have demonstrated neuroprotective properties in cellular models of neurodegenerative diseases.[3]
-
Antimicrobial Properties: Various derivatives have been screened for their bactericidal and fungicidal potential.[3]
Given these precedents, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The chlorine atom at the 4-position is particularly useful as it can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups, allowing for the generation of libraries of new chemical entities for biological screening.
Caption: Role as a synthetic intermediate in drug discovery.
Conclusion
This compound is a well-characterized chemical compound with a defined molecular structure and accessible synthetic routes. While it may not possess significant intrinsic biological activity, its utility as a versatile synthetic intermediate is well-established. The presence of multiple reactive sites allows for its incorporation into a wide array of more complex molecules, making it a valuable tool for researchers and scientists in the field of drug development and materials science. Further exploration of the chemical space accessible from this starting material holds promise for the discovery of novel compounds with important biological and functional properties.
References
- 1. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The wonderful world of pyridine-2,6-dicarboxamide based scaffolds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of Dimethyl 4-chloropyridine-2,6-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 4-chloropyridine-2,6-dicarboxylate (CAS No: 5371-70-0). Due to the limited availability of public experimental spectra, this document combines reported data for closely related analogs with expected spectral characteristics based on the compound's structure. It serves as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate.
Overview of Spectroscopic Data
The structural confirmation and purity assessment of this compound rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While full experimental datasets are not consistently available in the public domain, the following tables summarize the expected and observed spectral data based on available information for analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Expected) | δ (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | ~8.2-8.5 | s | 2H | H-3, H-5 |
| Methoxy-H | ~4.0 | s | 6H | 2 x -OCH₃ |
| ¹³C NMR (Expected) | δ (ppm) | Assignment |
| Carbonyl | ~164-166 | C=O |
| Pyridine C-Cl | ~150-152 | C-4 |
| Pyridine C-COOCH₃ | ~148-150 | C-2, C-6 |
| Pyridine C-H | ~125-128 | C-3, C-5 |
| Methoxy | ~53-55 | -OCH₃ |
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The data presented below is based on typical values for aromatic esters and chlorinated pyridines.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1720-1740 | Strong |
| C=C/C=N Stretch (Aromatic Ring) | ~1560-1600 | Medium-Strong |
| C-O Stretch (Ester) | ~1250-1300 | Strong |
| C-Cl Stretch | ~700-800 | Medium-Strong |
| C-H Stretch (Aromatic) | ~3000-3100 | Medium-Weak |
| C-H Stretch (Methyl) | ~2850-2960 | Medium-Weak |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₉H₈ClNO₄), the expected mass-to-charge ratios (m/z) are as follows.
| Ion | Expected m/z | Notes |
| [M]⁺ | 229.01 | Molecular ion (for ³⁵Cl isotope) |
| [M+H]⁺ | 230.02 | Protonated molecular ion (for ³⁵Cl isotope) |
| [M+Na]⁺ | 252.00 | Sodium adduct (for ³⁵Cl isotope) |
| Isotopic Peak [M+2]⁺ | 231.01 | Due to the presence of the ³⁷Cl isotope (approximately 32% of the abundance of the ³⁵Cl peak). |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses, based on standard practices for similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon atom. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground in an agate mortar with about 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a quadrupole, time-of-flight (TOF), or ion trap mass analyzer is commonly used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. For positive ion mode, typical ESI source parameters might include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150°C. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
The Versatile Cornerstone: A Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-chloropyridine-2,6-dicarboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique structural features—a pyridine core activated by two electron-withdrawing methyl ester groups and a reactive chlorine atom at the 4-position—make it a versatile precursor for a wide array of complex molecules. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel pharmaceuticals, functional materials, and supramolecular assemblies. The strategic placement of its functional groups allows for selective transformations, including cross-coupling reactions and nucleophilic substitutions, opening avenues to diverse molecular architectures.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| Appearance | White to yellow solid |
| CAS Number | 5371-70-0 |
| Purity | Typically ≥96-98% |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. |
| Solubility | Soluble in many common organic solvents. |
Synthesis of the Building Block
While commercially available, understanding the synthesis of this compound provides context for its reactivity and potential impurities. A common synthetic route starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).
A plausible synthetic pathway involves a two-step process:
-
Esterification: Chelidamic acid is first converted to its dimethyl ester, dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Chlorination: The hydroxyl group is then replaced by a chlorine atom to yield the final product.
The following diagram illustrates the general synthetic workflow for related 4-substituted pyridine-2,6-dicarboxylates.
Caption: General synthesis and functionalization workflow.
Key Reactions and Applications
The reactivity of the chlorine atom at the 4-position of the pyridine ring is the cornerstone of this building block's utility. This section details its application in key organic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, respectively, and are widely used in the synthesis of pharmaceuticals and functional materials.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the chloropyridine with a boronic acid or its ester. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl compounds.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for the Suzuki coupling of chloropyridines.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and the base (2.0-3.0 eq.).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for a Representative Suzuki Coupling:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >85 (est.) |
Note: This data is estimated based on typical yields for similar reactions.
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the chloropyridine and a primary or secondary amine. This reaction is a powerful tool for synthesizing substituted anilines and other N-aryl compounds.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of chloropyridines.
Materials:
-
This compound
-
Amine (e.g., aniline or a primary/secondary alkylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)
-
Base (e.g., NaOtBu, KOtBu, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for a Representative Buchwald-Hartwig Amination:
| Reactant 1 | Reactant 2 | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu | Toluene | 110 | 16 | >80 (est.) |
Note: This data is estimated based on typical yields for similar reactions.
The following diagram illustrates the central role of this compound in accessing diverse compound classes through these key reactions.
Caption: Key reaction pathways from the title compound.
Supramolecular Chemistry and Macrocycle Synthesis
The rigid pyridine-2,6-dicarboxylate scaffold is a valuable component in supramolecular chemistry and the synthesis of macrocycles. The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to the diacyl chloride. These derivatives are excellent precursors for the synthesis of macrocyclic polyamides and polyesters through condensation reactions with diamines and diols, respectively. The 4-position, functionalized through the reactions described above, allows for the introduction of specific recognition sites or physical properties into the macrocyclic structure.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in several fields:
-
Drug Discovery: The pyridine-2,6-dicarboxamide moiety is a known metal-chelating pharmacophore and is present in a number of bioactive molecules. The ability to easily diversify the 4-position of the pyridine ring allows for the rapid generation of compound libraries for screening against various biological targets.
-
Functional Materials: The rigid and predictable coordination geometry of the pyridine-2,6-dicarboxylate unit makes it an ideal ligand for the construction of metal-organic frameworks (MOFs). By modifying the 4-substituent, the porosity, surface area, and catalytic activity of the resulting MOFs can be fine-tuned for applications in gas storage, separation, and catalysis.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The well-established reactivity of the 4-chloro substituent in palladium-catalyzed cross-coupling reactions, combined with the potential for further modification of the ester groups, makes it an invaluable tool for researchers in drug discovery, materials science, and supramolecular chemistry. As the demand for novel and complex molecular architectures continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.
Unlocking Potential: A Technical Guide to the Applications of Dimethyl 4-chloropyridine-2,6-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-chloropyridine-2,6-dicarboxylate stands as a versatile scaffold in organic synthesis, offering a gateway to a diverse array of functional molecules. Its inherent reactivity, stemming from the chloro-substituent and two ester groups on a pyridine core, makes it a valuable precursor for developing novel compounds with significant potential in medicinal chemistry, agrochemicals, materials science, and catalysis. This technical guide provides an in-depth exploration of the potential applications of its derivatives, supported by experimental insights and quantitative data.
Core Compound Profile
Chemical Structure:
IUPAC Name: this compound
CAS Number: 5371-70-0[1]
Key Reactive Sites: The 4-position chloro group is susceptible to nucleophilic substitution, while the ester functionalities at the 2- and 6-positions can be readily hydrolyzed to carboxylic acids or converted to amides, hydrazides, and other derivatives. The pyridine nitrogen can also participate in coordination chemistry.
I. Medicinal Chemistry: Targeting Enzymes with Precision
Derivatives of this compound have emerged as potent enzyme inhibitors, showcasing their potential in the development of novel therapeutics. A particularly promising avenue is the synthesis of pyridine-2,6-dicarboxamide derivatives bearing sulfonamide groups, which have demonstrated significant inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (ChEs).[2][3]
A. Carbonic Anhydrase and Cholinesterase Inhibitors
Synthesis Pathway:
A key synthetic intermediate, 4-chloropyridine-2,6-dicarbonyl dichloride, can be prepared from this compound. This diacid chloride is then reacted with various aminobenzenesulfonamides to yield the target pyridine-2,6-dicarboxamide-based sulfonamides.[2][3][4]
Inhibitory Activity:
The synthesized compounds have shown impressive inhibitory profiles against human carbonic anhydrase isoforms (hCA I and hCA II) and cholinesterases (AChE and BuChE).
| Compound Type | Target Enzyme | IC₅₀ Range (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Pyridinedicarboxamide-based sulfonamides | hCA I | 12.8–37.6 | Acetazolamide | 32.1 |
| Pyridinedicarboxamide-based sulfonamides | hCA II | 17.8–46.7 | Acetazolamide | 51.0 |
| Pyridinedicarboxamide-based sulfonamides | AChE | 98.4–197.5 | Rivastigmine | 60.2 |
| Pyridinedicarboxamide-based sulfonamides | BuChE | 82.2–172.7 | Rivastigmine | 14.0 |
Table 1: In vitro inhibitory activity of pyridine-2,6-dicarboxamide sulfonamide derivatives.[2][3]
Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition
Sulfonamide-based inhibitors are known to coordinate to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[5]
B. Experimental Protocol: Synthesis of Pyridine-2,6-dicarboxamide Sulfonamides
This protocol outlines the general synthesis of pyridine-2,6-dicarboxamide derivatives from pyridine-2,6-dicarbonyl dichloride.
II. Agrochemicals: Novel Herbicides with Auxin-Mimicking Activity
Pyridine carboxylic acid derivatives have a long history of use as herbicides.[3] Their mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth that is ultimately fatal to the plant.[6]
A. Mode of Action
At high concentrations, these synthetic auxins cause a cascade of detrimental effects in susceptible broadleaf plants, including:
-
Cell Elongation and Division Disruption: Leading to twisted and contorted growth.[6]
-
Ethylene Production: Inducing senescence and leaf drop.
-
Abscisic Acid (ABA) Accumulation: Inhibiting growth and promoting stomatal closure.[6]
This ultimately results in the death of the weed.
Signaling Pathway: Auxin Mimicry by Pyridine Carboxylate Herbicides
B. Synthesis of Herbicidal Derivatives
The ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to various herbicidally active analogs such as other esters, amides, and thioesters.[7]
III. Materials Science: Building Blocks for High-Performance Polymers
The difunctional nature of this compound derivatives, particularly the corresponding diacid chloride, makes them excellent monomers for the synthesis of polyesters and polyamides through polycondensation reactions. The incorporation of the pyridine ring into the polymer backbone can impart unique properties such as enhanced thermal stability, specific solubility characteristics, and the potential for metal coordination.
A. Polyester Synthesis
Pyridine-based polyesters can be synthesized by reacting 4-chloropyridine-2,6-dicarbonyl dichloride with various diols.
Experimental Protocol: General Polyester Synthesis
B. Polyamide Synthesis
Similarly, polyamides can be synthesized by reacting 4-chloropyridine-2,6-dicarbonyl dichloride with diamines.
IV. Catalysis: Ligands for Advanced Chemical Transformations
The pyridine-2,6-dicarboxylate framework is an effective ligand scaffold in coordination chemistry. The nitrogen atom and the carbonyl oxygens of the ester or amide groups can chelate to a metal center, forming stable complexes with catalytic activity.
A. Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of this compound can be used to synthesize ligands for palladium catalysts, which are highly effective in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[8][9]
Conclusion
This compound is a highly versatile and valuable starting material. Its derivatives have demonstrated significant potential across multiple scientific disciplines. In medicinal chemistry, they offer a scaffold for potent enzyme inhibitors. In the agrochemical sector, they provide a basis for the development of effective herbicides. In materials science, they serve as robust building blocks for high-performance polymers. Finally, in catalysis, they can be transformed into sophisticated ligands for facilitating crucial organic transformations. Further exploration and functionalization of this core structure are poised to unlock even more innovative applications in the future.
References
- 1. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pleiades.online [pleiades.online]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate: Suppliers, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyestuffs. This document details commercially available suppliers, their stated purity levels, and provides in-depth experimental protocols for its synthesis, purification, and analysis, compiled from established chemical literature.
Commercial Availability and Purity
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 96% to over 99%. The selection of a supplier may depend on the required purity for a specific application, with higher purity grades being essential for applications such as reference standards and GMP-regulated manufacturing. Below is a summary of some commercially available sources and their specified purities.
| Supplier | Stated Purity |
| MedChemExpress | 99.21% (by HPLC) |
| Hangzhou KieRaychem Co.,Ltd. | 99% |
| Sigma-Aldrich | 98%[1] |
| Thermo Fisher Scientific | 97%[2] |
| Henan Alfa Chemical Co., Ltd | ≥97%[3] |
| ChemScene | ≥96%[4] |
| Dideu Industries Group Limited | 99.00%[5] |
Synthesis and Purification Protocols
The synthesis of this compound is most commonly achieved through the esterification of 4-chloropyridine-2,6-dicarboxylic acid. The following protocols are based on established methods for the synthesis of similar pyridine dicarboxylates.
Synthesis via Acid Chloride Formation
This robust method involves the conversion of the dicarboxylic acid to its more reactive diacyl chloride, followed by reaction with methanol.
Materials:
-
4-chloropyridine-2,6-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM) or chloroform
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Acid Chloride: In a dry round-bottom flask under an inert atmosphere, suspend 4-chloropyridine-2,6-dicarboxylic acid in anhydrous dichloromethane. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops). Slowly add an excess of thionyl chloride (approximately 2.2 equivalents) to the suspension at room temperature with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Esterification: To the crude acid chloride, add an excess of anhydrous methanol at 0 °C (ice bath). Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot methanol or ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath to further induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain pure this compound.
Analytical Methods for Purity Determination
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of this compound.
Instrumentation and Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
Sample Preparation:
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Expected ¹H NMR Spectral Data (in CDCl₃):
-
A singlet for the two equivalent aromatic protons on the pyridine ring.
-
A singlet for the six protons of the two equivalent methyl ester groups.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Signals for the carbonyl carbons of the ester groups.
-
Signals for the carbons of the pyridine ring (three distinct signals due to symmetry).
-
A signal for the methyl carbons of the ester groups.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Caption: A typical workflow for the synthesis and characterization of this compound.
References
- 1. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 3. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
In-Depth Technical Guide: Safety and Handling of Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Dimethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the known hazards, handling procedures, and disposal methods, and includes a plausible experimental protocol for its synthesis based on established chemical principles.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key quantitative data is presented in the table below.
| Property | Value |
| CAS Number | 5371-70-0 |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| Appearance | Solid |
| Storage Temperature | Room temperature, sealed in a dry, dark place |
Safety and Hazard Information
Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are skin and eye irritation, with a potential for respiratory irritation.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Signal Word: Warning
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is crucial to ensure safe handling:
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
A comprehensive safe handling workflow is illustrated below:
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a doctor.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.
Fire-Fighting Measures and Accidental Release
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Accidental Release: Avoid dust formation. Wear personal protective equipment, including chemical-impermeable gloves and a self-contained breathing apparatus if necessary. Ensure adequate ventilation and remove all sources of ignition.
Experimental Protocols: Plausible Synthesis Route
Step 1: Synthesis of 4-Chloropyridine-2,6-dicarboxylic Acid
This step can be adapted from procedures for similar halogenated pyridine dicarboxylic acids. A potential starting material is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which can be chlorinated.
Materials:
-
Chelidamic acid
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend chelidamic acid in an anhydrous solvent.
-
Slowly add an excess of thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess thionyl chloride with a suitable reagent (e.g., slow addition to ice water).
-
The product, 4-chloropyridine-2,6-dicarboxylic acid, may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification of 4-Chloropyridine-2,6-dicarboxylic Acid
The synthesized dicarboxylic acid can then be esterified to yield the final product. A common method for this transformation is the Fischer-Speier esterification.
Materials:
-
4-Chloropyridine-2,6-dicarboxylic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or another acid catalyst
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Extraction and purification equipment
Procedure:
-
Suspend 4-chloropyridine-2,6-dicarboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
The overall proposed synthetic workflow is depicted below:
Applications in Drug Development and Research
Pyridine-2,6-dicarboxylate derivatives are recognized as important scaffolds in medicinal chemistry due to their ability to act as ligands for metal ions and their diverse biological activities. The introduction of a chlorine atom at the 4-position can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.
While specific examples of drugs synthesized directly from this compound are not extensively documented in publicly available literature, it is positioned as a valuable intermediate for the synthesis of more complex molecules. Its potential applications lie in the development of:
-
Bioactive Molecules: The dicarboxylate functionality allows for further derivatization to create a library of compounds for screening against various biological targets.
-
Chemical Probes: Functionalization of the pyridine ring or the ester groups can lead to the development of probes for studying biological systems.
-
Agrochemicals: Pyridine derivatives are a common motif in herbicides and pesticides.
The general role of this compound as a building block in a synthetic pathway is illustrated below:
Conclusion
An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 4-chloropyridine-2,6-dicarboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and key applications, presenting a valuable resource for researchers and professionals in related fields.
Core Compound Information
This compound is a substituted pyridine derivative with the chemical formula C₉H₈ClNO₄. It serves as a crucial building block in the synthesis of more complex molecules due to the reactivity of the chloro-substituent and the ester functionalities.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5371-70-0 | [2] |
| Molecular Formula | C₉H₈ClNO₄ | [1][2][3] |
| Molecular Weight | 229.62 g/mol | [1][3] |
| Appearance | White to yellow solid | [3] |
| Solubility | Slightly soluble in water. | --- |
| Storage | Store at room temperature in a dry, dark place. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis involves a two-step process: esterification of the carboxylic acids followed by chlorination of the hydroxyl group.
Step 1: Esterification of Chelidamic Acid to Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
This procedure is adapted from the synthesis of similar pyridine dicarboxylates.
Materials:
-
Chelidamic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Suspend chelidamic acid in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Purify the product by recrystallization or column chromatography.
Figure 1: Esterification of Chelidamic Acid.
Step 2: Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
This step is a standard conversion of a hydroxyl group to a chloro group on a pyridine ring.
Materials:
-
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Ice bath
-
Apparatus for working under inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Dimethyl 4-hydroxypyridine-2,6-dicarboxylate in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride or phosphorus oxychloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully quench the excess chlorinating agent by slowly adding it to ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Figure 2: Chlorination to Final Product.
Spectroscopic Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound would be consistent with its structure.[3] The expected signals would be:
-
A singlet for the two equivalent protons on the pyridine ring (H-3 and H-5).
-
A singlet for the six equivalent protons of the two methyl ester groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule:
-
Signals for the carbonyl carbons of the ester groups.
-
Signals for the carbons of the pyridine ring (C-2, C-6; C-3, C-5; and C-4).
-
A signal for the methyl carbons of the ester groups.
Infrared (IR) Spectroscopy
The FTIR spectrum of the related 2,6-pyridinedicarboxylic acid ligand shows a broad band for the O-H stretching vibrations of the carboxylate groups in the 3200-3000 cm⁻¹ range and a strong absorption at 1689 cm⁻¹ attributed to the C=O (carbonyl) vibration.[4] For this compound, one would expect to see:
-
Strong C=O stretching vibrations for the ester groups.
-
C-O stretching vibrations.
-
Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridine ring.
-
A C-Cl stretching vibration.
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (229.62 g/mol ). The fragmentation pattern would likely involve the loss of the methyl ester groups or the chlorine atom.
Applications
This compound is a valuable intermediate in several fields:
Pharmaceutical Synthesis
This compound serves as a precursor for various active pharmaceutical ingredients.[5] The pyridine-2,6-dicarboxylate scaffold is a known structural motif in various biologically active molecules.
Materials Science and Supramolecular Chemistry
The pyridine nitrogen and the carboxylate groups are excellent coordination sites for metal ions. This makes this compound and its derivatives useful as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Specifically, it has been used in the synthesis of ligands for lanthanide complexes, which have applications in near-infrared luminescence.
Agrochemicals and Dyes
It is also utilized as an intermediate in the manufacturing of certain agrochemicals and dyes.[5]
Figure 3: Applications of the Core Compound.
Safety Information
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a key chemical intermediate with a well-defined synthesis route and a growing number of applications. Its utility in the synthesis of pharmaceuticals, advanced materials, and other specialty chemicals underscores its importance in modern chemical research and development. Further exploration of its reactivity and coordination chemistry is likely to uncover new and valuable applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes using Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel metal complexes utilizing Dimethyl 4-chloropyridine-2,6-dicarboxylate as a versatile ligand. The protocols outlined below are designed to be adaptable for the synthesis of a variety of coordination compounds, including discrete molecular complexes and metal-organic frameworks (MOFs). The methodologies are based on established synthetic routes for analogous pyridine-dicarboxylate ligands and can be tailored to specific research needs.
Introduction
This compound is a functionalized pyridine-based ligand that offers multiple coordination sites for the construction of metal complexes. The pyridine nitrogen and the two ester carbonyl oxygens can act as a tridentate chelating ligand. The presence of a chloro-substituent at the 4-position of the pyridine ring provides a site for potential post-synthetic modification, which is of significant interest in the development of functional materials and targeted therapeutics. Metal complexes derived from pyridine-dicarboxylate ligands have shown promise in various fields, including catalysis, materials science, and medicinal chemistry due to their unique electronic and structural properties.
General Synthetic Approaches
The synthesis of metal complexes with this compound can be broadly categorized into two primary methods:
-
Conventional Solution Synthesis: This method involves the reaction of the ligand and a metal salt in a suitable solvent at or near room temperature, or with gentle heating. It is typically used for the synthesis of discrete molecular complexes.
-
Solvothermal/Hydrothermal Synthesis: This technique employs elevated temperatures and pressures in a sealed reaction vessel. It is a common method for the synthesis of crystalline, extended structures like metal-organic frameworks (MOFs).
Experimental Protocols
Protocol 1: General Synthesis of a Discrete Metal Complex via Solution Method
This protocol describes a general procedure for the synthesis of a metal complex with this compound in solution.
Materials:
-
This compound
-
Metal(II) or Metal(III) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, Zn(ClO₄)₂, FeCl₃)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Ligand Dissolution: Dissolve this compound (1 mmol) in the chosen solvent (20 mL) in a round-bottom flask with stirring. Gentle heating may be applied to aid dissolution.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio, or 1 mmol for a 1:1 ratio) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
Reaction Monitoring: The reaction mixture may change color upon complex formation. Stir the reaction for 2-24 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum. If no precipitate forms, the product can be crystallized by slow evaporation of the solvent, or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.
-
Characterization: Characterize the resulting complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.
Caption: Workflow for solvothermal synthesis of MOFs.
Data Presentation
The following tables summarize expected quantitative data based on the synthesis of similar metal-pyridine-dicarboxylate complexes. Actual results may vary depending on the specific metal and reaction conditions used.
Table 1: Typical Reaction Conditions and Yields
| Metal Salt | Ligand:Metal Ratio | Solvent | Method | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cu(OAc)₂ | 2:1 | Methanol | Solution | 60 | 12 | 60-80 |
| Zn(NO₃)₂·6H₂O | 1:1 | DMF | Solvothermal | 100 | 48 | 50-70 |
| CoCl₂ | 2:1 | Ethanol | Solution | 25 | 24 | 70-90 |
| Ni(NO₃)₂·6H₂O | 1:1 | DEF | Solvothermal | 120 | 72 | 40-60 |
Table 2: Expected Spectroscopic Data
| Technique | Key Feature | Expected Shift/Range | Interpretation |
| FT-IR | C=O stretch (ester) | 1720-1740 cm⁻¹ | Free ligand C=O stretch. |
| C=O stretch (coord.) | 1650-1680 cm⁻¹ | Shift upon coordination to metal. | |
| M-N stretch | 400-500 cm⁻¹ | Formation of metal-nitrogen bond. | |
| M-O stretch | 300-400 cm⁻¹ | Formation of metal-oxygen bond. | |
| ¹H NMR | Pyridine protons | δ 8.0-8.5 ppm | Shift upon coordination. |
| Methyl protons | δ 3.9-4.1 ppm | May show slight shift. | |
| UV-Vis | Ligand π→π* | 270-290 nm | Intraligand electronic transition. |
| d-d transitions | 500-800 nm | For transition metal complexes. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Metal salts can be toxic and should be handled with care.
-
Solvothermal reactions involve high pressures and temperatures; ensure the autoclave is in good condition and used according to the manufacturer's instructions.
-
Refer to the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocols and data presented here provide a solid foundation for researchers to begin synthesizing and exploring the properties of novel metal complexes based on this compound. The versatility of this ligand, coupled with the adaptability of the synthetic methods, opens up a wide range of possibilities for creating new materials with tailored functionalities for applications in catalysis, drug delivery, and materials science.
Application Notes and Protocols: Dimethyl 4-chloropyridine-2,6-dicarboxylate in Catalysis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dimethyl 4-chloropyridine-2,6-dicarboxylate, focusing on its synthesis and potential as a ligand in catalysis. While direct catalytic applications of this specific compound are not yet widely reported in scientific literature, its structural features suggest significant potential in various catalytic transformations. This document offers detailed synthetic protocols and explores prospective research avenues based on structurally analogous ligand systems.
Introduction
This compound is a pyridine derivative featuring two methoxycarbonyl groups at the 2 and 6 positions and a chlorine atom at the 4 position. The pyridine core, a π-deficient system, along with the flanking ester groups, provides a tridentate N,O,O-coordination pocket suitable for a wide range of metal centers. The electron-withdrawing nature of the chlorine substituent and the dicarboxylate moieties can significantly influence the electronic properties of the resulting metal complexes, making this ligand an intriguing candidate for catalytic applications. Its structural similarity to well-established pincer-type ligands suggests potential in cross-coupling reactions, C-H activation, and oxidation catalysis.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The following protocol is a composite of established methods for the chlorination of 4-hydroxypyridines and the esterification of carboxylic acids.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloropyridine-2,6-dicarboxylic Acid
This procedure is adapted from standard methods for the chlorination of 4-hydroxypyridines.
-
Materials:
-
Chelidamic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (5-10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
-
Toluene or other high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Chelidamic acid (1.0 eq) in the chosen inert solvent.
-
Carefully add phosphorus oxychloride (or thionyl chloride and a catalytic amount of DMF) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with a suitable organic solvent like ethyl acetate, dry the organic layer over anhydrous sulfate, and evaporate the solvent to yield 4-chloropyridine-2,6-dicarboxylic acid.
-
Step 2: Synthesis of this compound
This protocol follows the Fischer-Speier esterification method.
-
Materials:
-
4-Chloropyridine-2,6-dicarboxylic acid (1.0 eq)
-
Anhydrous methanol (excess, as solvent and reagent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 4-chloropyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Potential Catalytic Applications
While specific catalytic applications for this compound are not yet established, its structure allows for informed speculation on its potential uses as a ligand. The tridentate N,N,O-coordination motif is a common feature in ligands for a variety of catalytic systems.
Cross-Coupling Reactions
Pincer-type ligands are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Metal complexes of this compound with palladium or nickel could potentially catalyze such transformations. The electron-withdrawing nature of the ligand may stabilize the metal center in various oxidation states and promote reductive elimination, a key step in many cross-coupling catalytic cycles.
Hypothetical Catalytic Cycle for a Suzuki-Miyaura Coupling
Caption: A hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
C-H Activation
The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern chemistry. Pincer complexes, particularly of iridium, rhodium, and palladium, have shown significant promise in this area. The rigid framework of this compound could pre-organize the metal center for efficient C-H activation.
Oxidation Catalysis
Pyridine-based ligands are frequently employed in oxidation catalysis. For example, pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a known ligand in oxidation reactions. Metal complexes of this compound with manganese, iron, or ruthenium could be investigated for their ability to catalyze a range of oxidative transformations, such as the epoxidation of olefins or the oxidation of alcohols.
Quantitative Data Summary
As there is no direct experimental data for the catalytic use of the title compound, the following table presents hypothetical data for a Suzuki-Miyaura coupling reaction, which could be used as a benchmark for future studies.
| Entry | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Toluene | K₂CO₃ | 100 | 12 | Target >90 |
| 2 | 0.5 | Toluene | K₂CO₃ | 100 | 12 | Target >85 |
| 3 | 1 | Dioxane/H₂O | Cs₂CO₃ | 80 | 8 | Target >95 |
| 4 | 0.1 | Dioxane/H₂O | Cs₂CO₃ | 80 | 12 | Target >80 |
Conclusion
This compound represents a promising yet underexplored ligand for catalysis. Its straightforward synthesis from readily available starting materials makes it an accessible target for research. The protocols and potential applications outlined in this document are intended to provide a foundation for further investigation into the catalytic capabilities of this versatile compound. Researchers in academia and the pharmaceutical industry are encouraged to explore its use in developing novel and efficient catalytic systems.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1][2] These reactions are particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1] Dimethyl 4-chloropyridine-2,6-dicarboxylate is a versatile building block, and its functionalization via cross-coupling reactions opens avenues to a wide array of novel pyridine derivatives. The electron-withdrawing diester groups are expected to influence the reactivity of the C4-chloro position, making it a prime candidate for various palladium-catalyzed transformations.
This document provides detailed application notes and generalized protocols for several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—as they apply to 4-chloropyridine derivatives. While specific experimental data for this compound is limited in the surveyed literature, the following protocols are based on established methodologies for structurally similar chloropyridines and serve as a robust starting point for reaction optimization.[3][4]
General Experimental Workflow
A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. Strict adherence to anhydrous and anaerobic conditions is often crucial for catalytic efficiency and reproducibility.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[4] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.[4]
Catalytic Cycle for Suzuki-Miyaura Coupling
Representative Reaction Conditions
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | [4] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | [4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | [4] |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | [4] |
| Temperature | 80-120 °C | [4] |
| Reactant Ratio | 1.0 : 1.2-1.5 (Aryl Halide : Boronic Acid) | [4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add this compound (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, coupling an amine with an aryl halide.[2][6] This reaction is of paramount importance in medicinal chemistry for synthesizing arylamines.[6]
Catalytic Cycle for Buchwald-Hartwig Amination
Representative Reaction Conditions
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | [3][6] |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | [3][6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [3][6] |
| Solvent | Toluene, 1,4-Dioxane, THF | [3][6] |
| Temperature | 80-120 °C | [3][6] |
| Reactant Ratio | 1.0 : 1.2-1.5 (Aryl Halide : Amine) | [6] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the primary or secondary amine (1.2-1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[7]
Catalytic Cycle for Sonogashira Coupling
Representative Reaction Conditions
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | [7][8] |
| Copper(I) Co-catalyst | CuI | [7][8] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | [7][8] |
| Solvent | THF, DMF, Toluene | [7][8] |
| Temperature | Room Temperature to 100 °C | [8] |
| Reactant Ratio | 1.0 : 1.1-2.0 (Aryl Halide : Alkyne) | [8] |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide co-catalyst (CuI, 1-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-2.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[9][10]
Representative Reaction Conditions
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | [9][10] |
| Ligand | PPh₃, P(o-tolyl)₃ | [9][10] |
| Base | Et₃N, K₂CO₃, NaOAc | [9][10] |
| Solvent | DMF, NMP, Acetonitrile | [9][10] |
| Temperature | 80-140 °C | [9][10] |
| Reactant Ratio | 1.0 : 1.1-1.5 (Aryl Halide : Alkene) | [10] |
Detailed Experimental Protocol: Heck Reaction
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., PPh₃, 2-10 mol%) if required.
-
Add the alkene (1.1-1.5 equiv.) and the base (e.g., Et₃N, 1.5-2.0 equiv.).
-
Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Reaction: Degas the mixture by the freeze-pump-thaw method (3 cycles). Seal the tube and heat to 80-140 °C for 12-48 hours.
-
Monitoring: Follow the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography or distillation.
Stille Coupling
The Stille reaction is a C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium.[11][12] A key advantage is the tolerance of a wide variety of functional groups.[12]
Representative Reaction Conditions
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | [11][12] |
| Ligand | PPh₃, AsPh₃ (Triphenylarsine) | [11][12] |
| Solvent | Toluene, THF, DMF, Dioxane | [11][12] |
| Additives | LiCl (can accelerate the reaction) | [12] |
| Temperature | 50-120 °C | [11][12] |
| Reactant Ratio | 1.0 : 1.0-1.2 (Aryl Halide : Organostannane) | [11][12] |
Detailed Experimental Protocol: Stille Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane (1.0-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or THF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). If required, an additive like LiCl can be added.
-
Reaction: Heat the mixture to 50-120 °C and stir for 6-48 hours.
-
Monitoring: Monitor the consumption of the starting materials by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. The reaction mixture can be washed with an aqueous solution of KF to remove tin byproducts as a precipitate.
-
Purification: Filter the mixture, and wash the organic layer with water and brine. Dry the organic phase, concentrate, and purify by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions outlined provide a powerful toolkit for the functionalization of this compound. The provided protocols, derived from methodologies applied to similar chloropyridine substrates, offer a solid foundation for developing specific conditions for this particular molecule. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal yields and purity for each specific coupling partner. The successful application of these methods will undoubtedly facilitate the synthesis of novel and complex pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of Dimethyl 4-chloropyridine-2,6-dicarboxylate with various arylboronic acids. This reaction is of significant interest as it provides a direct route to a diverse range of 4-aryl-pyridine-2,6-dicarboxylate derivatives. These products are valuable intermediates in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents. The electron-deficient nature of the pyridine ring, further accentuated by the two ester groups, makes the 4-chloro position susceptible to palladium-catalyzed cross-coupling. Careful optimization of reaction parameters is crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The coupled product, a Dimethyl 4-arylpyridine-2,6-dicarboxylate, is eliminated from the palladium complex, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Data Presentation: Optimized Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The following tables summarize optimized conditions for the coupling with various arylboronic acids, providing a basis for comparison and further development.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 10 | 88 |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 16 | 78 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 24 | 72 |
Table 2: Suzuki-Miyaura Coupling with Substituted Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 10 | 85 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 16 | 81 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 24 | 68 |
| 5 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 14 | 75 |
Experimental Protocols
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a palladium acetate/SPhos catalytic system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water to the reaction vessel via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir the reaction mixture vigorously at 100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Dimethyl 4-arylpyridine-2,6-dicarboxylate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (3 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.
-
Monitoring: After cooling, check the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7-9 from Protocol 1 to isolate and purify the product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols: Buchwald-Hartwig Amination of Dimethyl 4-chloropyridine-2,6-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are key structural motifs in a vast array of pharmaceutical agents.[3]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of Dimethyl 4-chloropyridine-2,6-dicarboxylate. This substrate is an electron-deficient heteroaryl chloride, which presents unique challenges compared to its bromide or iodide counterparts. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step, necessitating carefully selected catalysts, ligands, and reaction conditions to achieve high yields.[4] These notes are intended to serve as a comprehensive guide for researchers performing this transformation.
General Reaction Scheme
The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.
Key Reaction Components and Considerations
Successful amination of chloropyridines requires careful optimization of the catalyst system and reaction conditions.
-
Palladium Source: Both Pd(0) and Pd(II) sources can be used. Common Pd(0) precursors include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).[5][6] Palladium(II) acetate (Pd(OAc)₂) is a common Pd(II) source but can sometimes be less reliable for challenging substrates.[4] Pre-formed palladium catalysts (palladacycles) often provide higher activity and reproducibility.[4]
-
Ligand Selection: This is arguably the most critical parameter for the amination of aryl chlorides.[7] The low reactivity of the C-Cl bond requires the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[4] Standard ligands like triphenylphosphine (PPh₃) are generally ineffective.[4] Highly active ligands for this transformation include:
-
Base Selection: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine.[7] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[4][9] For substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require a more active catalyst system or higher temperatures.[4][5]
-
Solvent: The reaction must be conducted under anhydrous conditions. Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[1][4] It is crucial to use dry, degassed solvents to prevent deactivation of the catalyst.[4]
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. This protocol should be optimized for each specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%)
-
Ligand (e.g., XPhos, 2-5 mol%)
-
Base (e.g., NaOtBu, 1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Standard glassware for work-up and purification
Protocol:
-
Inert Atmosphere Setup:
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound.
-
Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).[9]
-
Finally, add the amine coupling partner via syringe.
-
-
Reaction:
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
-
Work-up:
-
Purification:
Data Presentation: Representative Conditions
| Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 94 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 85 (C2-amination) |
| 6-Chloropyridin-3-amine | Various Amines | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | Moderate to Excellent |
| Generic Aryl Chloride | Primary Amine | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | LiHMDS or NaOtBu (1.4) | Toluene/THF | 80-100 | Good to Excellent |
Data compiled from analogous reactions reported in the literature.[9][10][11]
Troubleshooting
-
Low or No Conversion: This is a common issue with less reactive aryl chlorides.[4]
-
Hydrodehalogenation: This side reaction replaces the chlorine atom with hydrogen.[4]
-
Base-Sensitive Substrates: The ester groups on the substrate may be sensitive to strong bases like NaOtBu.
-
Solution: Consider using a weaker base such as K₃PO₄ or Cs₂CO₃. This will likely necessitate a more active catalyst/ligand system and potentially higher reaction temperatures to achieve a reasonable reaction rate.[4]
-
Visualizations
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination protocol.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. entegris.com [entegris.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-chloropyridine-2,6-dicarboxylate is a versatile building block in medicinal chemistry and drug development. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of two electron-withdrawing methyl ester groups at the C2 and C6 positions. These groups stabilize the Meisenheimer intermediate formed during the SNAr reaction, facilitating the displacement of the chloride at the C4 position. This allows for the introduction of a wide variety of functional groups, making it a valuable scaffold for the synthesis of novel therapeutic agents.
The general mechanism for the SNAr reaction of this compound involves the initial attack of a nucleophile at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the chloride leaving group.
Applications in Drug Development
The 4-substituted pyridine-2,6-dicarboxylic acid scaffold is a key component in a variety of biologically active molecules. The ability to readily introduce diverse substituents at the 4-position through SNAr reactions makes this compound a crucial intermediate in the synthesis of:
-
Enzyme Inhibitors: The dicarboxylate functionality can act as a chelating agent for metal ions in the active sites of metalloenzymes. For example, derivatives of dipicolinic acid (pyridine-2,6-dicarboxylic acid) have been investigated as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria.[1]
-
Ligands for Metal Complexes: The pyridine-2,6-dicarboxamide framework is a well-established chelating agent for various metal ions, with applications in diagnostics and therapeutics.
-
Central Nervous System (CNS) Agents: The structural motif is present in compounds targeting CNS disorders.
-
Fluorescent Probes and Dyes: The aromatic and electron-rich nature of the substituted pyridine ring can be exploited in the design of fluorescent molecules for biological imaging and assays.
Quantitative Data Presentation
The following tables summarize quantitative data for representative SNAr reactions of this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine | - | Water | 160 (microwave) | 0.5 | Not specified | [1] |
| Various Amines | - | Water | 160 (microwave) | 0.5 | 10-80 | [1] |
Table 2: Reaction with Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Phenols | Cs₂CO₃ | Toluene | 100 | Not specified | Not specified | [2] |
Table 3: Halogen Exchange Reaction
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Iodide | Sodium Iodide / Acetyl Chloride | Acetonitrile | Not specified | 45 (sonication) | 85 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amine Nucleophiles (Microwave Conditions)
This protocol describes a general method for the nucleophilic aromatic substitution of the 4-chloro substituent with an amine, following saponification of the methyl esters.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Desired amine
-
Water
-
Microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
Saponification: Dissolve this compound in a solution of 1 M NaOH and THF.[1]
-
Heat the reaction mixture at 70 °C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, remove the THF under reduced pressure to yield 4-chloropyridine-2,6-dicarboxylic acid.[1]
-
Nucleophilic Substitution: In a microwave vial, combine the resulting 4-chloropyridine-2,6-dicarboxylic acid and the desired amine in water.
-
Heat the reaction mixture in a microwave reactor at 160 °C for 30 minutes.[1]
-
Workup and Purification: After cooling, the reaction mixture can be purified by an appropriate method, such as crystallization or chromatography, to isolate the desired 4-aminopyridine-2,6-dicarboxylic acid derivative.
Protocol 2: General Procedure for Reaction with Phenol Nucleophiles
This protocol outlines a general procedure for the synthesis of 4-phenoxypyridine-2,6-dicarboxylates.
Materials:
-
This compound
-
Substituted phenol
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound, the substituted phenol, and cesium carbonate.
-
Add toluene as the solvent.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC).[2]
-
Workup and Purification: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate can be concentrated and the crude product purified by column chromatography to yield the desired dimethyl 4-phenoxypyridine-2,6-dicarboxylate.
Protocol 3: Halogen Exchange Reaction to Synthesize Dimethyl 4-iodopyridine-2,6-dicarboxylate
This protocol details the conversion of the 4-chloro substituent to an iodo group.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetyl Chloride
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Carbonate solution
-
Standard glassware for workup and purification
-
Sonicator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.[3]
-
Add sodium iodide (10.0 eq) to the solution and sonicate the mixture for 30 minutes.[3]
-
Add acetyl chloride (2.7 eq) and continue sonication for an additional 45 minutes.[3]
-
Workup: Dilute the reaction mixture with dichloromethane and wash with saturated sodium carbonate solution.[3]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to yield dimethyl 4-iodopyridine-2,6-dicarboxylate.
Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: Generalized experimental workflow for SNAr reactions.
References
Application Notes and Protocols: The Versatile Role of Dimethyl 4-chloropyridine-2,6-dicarboxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-chloropyridine-2,6-dicarboxylate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates. The pyridine-2,6-dicarboxylate core is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The presence of a chlorine atom at the 4-position provides a reactive handle for introducing diverse functionalities through common synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates.
Key Applications
The primary applications of this compound in pharmaceutical synthesis revolve around the functionalization of the C4 position of the pyridine ring. This allows for the introduction of various substituents that can modulate the pharmacological properties of the final molecule.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the two ester groups activates the C4 position towards nucleophilic attack. This allows for the facile displacement of the chloride with a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental in the synthesis of intermediates for kinase inhibitors and antiviral agents where a nitrogen or sulfur linkage at this position is often crucial for activity.
-
Suzuki-Miyaura Cross-Coupling: The chloro group at the C4 position can be effectively replaced with aryl or heteroaryl groups through palladium-catalyzed Suzuki-Miyaura coupling with boronic acids. This C-C bond-forming reaction is instrumental in creating biaryl structures commonly found in various classes of therapeutic agents, including anti-inflammatory and anti-cancer drugs.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of Dimethyl 4-aminopyridine-2,6-dicarboxylate Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 4-amino-substituted pyridine-2,6-dicarboxylates, which are common intermediates in the development of various therapeutic agents.
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Materials:
-
This compound
-
Amine (e.g., aniline, piperazine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Dimethyl 4-aminopyridine-2,6-dicarboxylate derivative.
Expected Results (Hypothetical):
| Amine Nucleophile | Product | Typical Yield Range |
| Aniline | Dimethyl 4-(phenylamino)pyridine-2,6-dicarboxylate | 75-90% |
| Piperazine | Dimethyl 4-(piperazin-1-yl)pyridine-2,6-dicarboxylate | 80-95% |
| Morpholine | Dimethyl 4-morpholinopyridine-2,6-dicarboxylate | 85-98% |
Protocol 2: Synthesis of Dimethyl 4-arylpyridine-2,6-dicarboxylate Derivatives via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed synthesis of 4-aryl-substituted pyridine-2,6-dicarboxylates, which are precursors to a variety of biologically active molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura Cross-Coupling Pathway.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) to the flask.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Dimethyl 4-arylpyridine-2,6-dicarboxylate.
Expected Results (Hypothetical):
| Arylboronic Acid | Product | Typical Yield Range |
| Phenylboronic acid | Dimethyl 4-phenylpyridine-2,6-dicarboxylate | 70-85% |
| 4-Methoxyphenylboronic acid | Dimethyl 4-(4-methoxyphenyl)pyridine-2,6-dicarboxylate | 75-90% |
| 3-Pyridylboronic acid | Dimethyl 4-(pyridin-3-yl)pyridine-2,6-dicarboxylate | 65-80% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of pharmaceutical intermediates from this compound.
Caption: General Synthetic and Purification Workflow.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols outlined in these application notes for nucleophilic aromatic substitution and Suzuki-Miyaura coupling provide robust and adaptable methods for the functionalization of the pyridine core. By leveraging these synthetic strategies, researchers and drug development professionals can efficiently access novel molecular scaffolds with the potential for significant therapeutic impact. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
Application Notes and Protocols: Dimethyl 4-chloropyridine-2,6-dicarboxylate in the Synthesis of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of Dimethyl 4-chloropyridine-2,6-dicarboxylate as a versatile precursor in the synthesis of advanced functional materials. This document outlines its utility in the fabrication of metal-organic frameworks (MOFs) and functional polymers, highlighting the unique role of its chloro- and dimethyl ester functionalities.
Introduction: A Versatile Building Block
This compound is a trifunctional building block with significant potential in materials science. The pyridine nitrogen and the two carboxylate groups (upon hydrolysis of the methyl esters) serve as coordination sites for the construction of metal-organic frameworks. The chloro-substituent at the 4-position of the pyridine ring offers a reactive site for post-synthetic modification, allowing for the introduction of additional functionalities or for creating cross-linked polymeric structures. This unique combination of features makes it a valuable precursor for designing materials with tailored properties for applications in catalysis, gas storage, sensing, and drug delivery.
Synthesis of Functional Materials
Metal-Organic Frameworks (MOFs)
The pyridine-2,6-dicarboxylate moiety is a well-established linker for the synthesis of robust and porous MOFs.[1] The typical synthesis involves the solvothermal or hydrothermal reaction of the corresponding dicarboxylic acid with a metal salt. In the case of this compound, a preliminary in situ hydrolysis of the ester groups is generally required to generate the coordinating carboxylate groups. The choice of metal ion and reaction conditions can direct the formation of 1D, 2D, or 3D framework structures.
Illustrative Example: Synthesis of a Zn-based MOF
A hypothetical zinc-based MOF, designated here as Zn-4-Cl-PDC, can be synthesized using this compound. The resulting material is expected to exhibit properties comparable to other pyridine-based MOFs.
| Property | Expected Value |
| BET Surface Area | 800 - 1500 m²/g |
| Pore Volume | 0.4 - 0.8 cm³/g |
| Thermal Stability | Up to 350 °C |
| CO₂ Uptake (273 K, 1 bar) | 2.5 - 4.0 mmol/g |
Experimental Protocol: Synthesis of Zn-4-Cl-PDC MOF
Materials:
-
This compound
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl) (for hydrolysis)
Procedure:
-
Hydrolysis of the Linker: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 229.6 mg) in a mixture of ethanol (10 mL) and 2M HCl (5 mL). Reflux the mixture for 6 hours to facilitate the hydrolysis of the methyl esters to carboxylic acids. After cooling to room temperature, remove the solvent under reduced pressure to obtain 4-chloropyridine-2,6-dicarboxylic acid.
-
MOF Synthesis: In a 20 mL scintillation vial, combine the hydrolyzed linker (0.5 mmol) and Zinc Nitrate Hexahydrate (0.75 mmol, 223.1 mg).
-
Add 15 mL of a 1:1 (v/v) mixture of DMF and ethanol to the vial.
-
Seal the vial tightly and place it in a preheated oven at 110 °C for 48 hours.
-
After cooling to room temperature, colorless crystals of Zn-4-Cl-PDC will have formed.
-
Washing and Activation: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Finally, dry the activated MOF under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.
Caption: Polycondensation of this compound with ethylene glycol.
Post-Synthetic Modification
The chloro-substituent on the pyridine ring of materials derived from this compound provides a handle for post-synthetic modification. This allows for the covalent attachment of various functional groups to the material after its initial synthesis, enabling the fine-tuning of its properties for specific applications. For example, nucleophilic substitution reactions can be employed to introduce amines, thiols, or other functional moieties.
Logical Relationship for Post-Synthetic Modification
Caption: Post-synthetic modification of a material containing a 4-chloropyridine unit.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Disclaimer: The quantitative data and experimental protocols provided in these application notes are illustrative and based on the properties of structurally related materials. Researchers should optimize the conditions for their specific experimental setup and desired material properties.
References
Application Notes and Protocols: Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-chloropyridine-2,6-dicarboxylate and its derivatives are versatile intermediates in organic synthesis, serving as crucial building blocks for pharmaceuticals, agrochemicals, and functional materials. The presence of the chloro-substituent at the 4-position and the two methoxycarbonyl groups at the 2- and 6-positions of the pyridine ring allows for a variety of subsequent chemical modifications, making these compounds highly valuable in the development of novel molecular entities. This document provides detailed protocols for the synthesis of this compound, starting from chelidamic acid, and outlines key considerations for its derivatization.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The overall workflow involves the chlorination of the 4-position and subsequent esterification of the carboxylic acid groups. A key intermediate in a highly efficient synthesis is 4-chloropyridine-2,6-dicarbonyl dichloride, which can be readily converted to the desired dimethyl ester.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloropyridine-2,6-dicarboxylic Acid from Chelidamic Acid
This protocol describes the conversion of chelidamic acid to 4-chloropyridine-2,6-dicarboxylic acid.
Materials:
-
Chelidamic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend chelidamic acid (1.0 eq.) in toluene.
-
Slowly add thionyl chloride (3.0-5.0 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum to yield 4-chloropyridine-2,6-dicarboxylic acid.
Protocol 2: Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride
This protocol details the preparation of the highly reactive diacid chloride intermediate.
Materials:
-
4-Chloropyridine-2,6-dicarboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF), catalytic amount
-
Schlenk flask or equivalent inert atmosphere setup
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropyridine-2,6-dicarboxylic acid (1.0 eq.).
-
Add anhydrous DCM to suspend the starting material.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (2.2 eq.) to the suspension at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo to obtain the crude 4-chloropyridine-2,6-dicarbonyl dichloride, which can be used in the next step without further purification.
Protocol 3: Synthesis of this compound
This protocol describes the final esterification step to yield the target compound.
Materials:
-
4-Chloropyridine-2,6-dicarbonyl dichloride
-
Anhydrous Methanol
-
Triethylamine (optional, as an acid scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous methanol (2.5 eq.). If desired, triethylamine (2.2 eq.) can be added as an acid scavenger.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of this compound. Please note that yields can vary depending on the reaction scale and specific conditions.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Chlorination | Chelidamic Acid | 4-Chloropyridine-2,6-dicarboxylic Acid | 85-95 |
| Acid Chloride Formation | 4-Chloropyridine-2,6-dicarboxylic Acid | 4-Chloropyridine-2,6-dicarbonyl Dichloride | >95 (crude) |
| Esterification | 4-Chloropyridine-2,6-dicarbonyl Dichloride | This compound | 80-90 |
Applications in Drug Development
The derivatization of this compound opens up a wide array of possibilities for creating novel molecular structures with potential therapeutic applications. The general workflow for derivatization is depicted below.
Caption: Derivatization pathways for this compound.
Key derivatization reactions include:
-
Nucleophilic Aromatic Substitution: The chloro group at the 4-position is susceptible to substitution by various nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse functional groups.
-
Ester Hydrolysis: The methyl esters can be hydrolyzed back to the corresponding dicarboxylic acid, which can then be used for further transformations, such as the formation of amides or other esters.
-
Amidation: Direct reaction of the esters with amines can yield the corresponding amides, which are common functionalities in many bioactive molecules.
These derivatization strategies enable the synthesis of libraries of compounds for screening in drug discovery programs, targeting a wide range of diseases. The protocols and information provided herein are intended to facilitate the synthesis and exploration of this important class of molecules.
Application Notes and Protocols for Metal Complexation with Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-chloropyridine-2,6-dicarboxylate is a versatile ligand for the synthesis of novel metal complexes. The presence of the electron-withdrawing chloro group and the ester functionalities on the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting coordination compounds. These characteristics make the corresponding metal complexes promising candidates for applications in catalysis, materials science, and particularly in drug development, where they have shown potential as antimicrobial and anticancer agents.[1][2][3]
These application notes provide a detailed experimental protocol for the synthesis of the ligand and its subsequent complexation with a generic metal salt. Additionally, characterization methods and potential applications in drug development are discussed.
Data Presentation
Table 1: Representative Physical and Spectroscopic Data for a Generic Metal Complex of this compound
| Parameter | Representative Value/Observation |
| Appearance | Crystalline solid |
| Yield (%) | 70-90 |
| Melting Point (°C) | >200 (decomposition) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol |
| Molar Conductance (Ω⁻¹ cm² mol⁻¹ in DMF) | < 20 (suggests non-electrolytic nature) |
| Infrared (IR) Spectroscopy (cm⁻¹) | |
| ν(C=O) ester | ~1730-1750 (shift upon coordination) |
| ν(C=N) pyridine | ~1580-1600 (shift upon coordination) |
| ν(M-N) | ~400-450 |
| ν(M-O) | ~500-550 |
| UV-Vis Spectroscopy (λ_max, nm in DMF) | ~280-300 (π→π* transitions of the ligand) |
| Elemental Analysis (%) | Calculated and found values should be in close agreement (±0.4%) for the proposed formula. |
Note: The exact values will depend on the specific metal used and the stoichiometry of the complex.
Experimental Protocols
Protocol 1: Synthesis of this compound (L)
This procedure is adapted from the synthesis of similar pyridine-2,6-dicarboxylate esters.[4] The starting material, 4-chloropyridine-2,6-dicarbonyl dichloride, can be synthesized according to established methods.[5]
Materials:
-
4-chloropyridine-2,6-dicarbonyl dichloride
-
Anhydrous methanol
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine-2,6-dicarbonyl dichloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of anhydrous methanol (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Complexation with this compound (L)
This protocol describes a general method for the synthesis of a metal complex with the ligand (L). The specific metal salt, solvent, and reaction conditions may need to be optimized.
Materials:
-
This compound (L)
-
A suitable metal salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂, where M = Co(II), Ni(II), Cu(II), Zn(II), etc.)
-
Anhydrous methanol or ethanol
-
Standard laboratory glassware with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve this compound (L) (e.g., 2 equivalents) in anhydrous methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in anhydrous methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Upon addition, a precipitate may form immediately, or the solution may change color.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If no precipitate forms, slowly evaporate the solvent until crystals begin to form.
-
Wash the collected solid with a small amount of cold methanol and then diethyl ether.
-
Dry the resulting metal complex in a desiccator over silica gel.
-
Characterize the complex using the methods outlined in Table 1 (FT-IR, elemental analysis, etc.) and, if possible, single-crystal X-ray diffraction to determine the definitive structure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Hypothetical signaling pathway for anticancer activity.
Application in Drug Development
Metal complexes of pyridine-2,6-dicarboxylic acid and its derivatives have demonstrated significant potential as therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery.
Antimicrobial Activity:
The chelation of a metal ion by the this compound ligand can enhance the antimicrobial properties of both the metal and the ligand.[1][2] The resulting complex may exhibit increased lipophilicity, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with essential cellular processes, such as enzyme function and DNA replication, leading to microbial cell death. The presence of the chloro-substituent may further enhance this activity.
Anticancer Activity:
Several metal complexes have been shown to induce apoptosis in cancer cells. The proposed mechanism often involves the generation of reactive oxygen species (ROS) within the cell, leading to oxidative stress and subsequent mitochondrial dysfunction.[3] This triggers the activation of caspase cascades, which are key mediators of programmed cell death (apoptosis). The ability of the metal complex to interact with DNA is also a potential mechanism of its anticancer action. The specific design of the ligand, including the electronic effects of the chloro group, can influence the stability and reactivity of the complex, thereby modulating its biological activity.
Conclusion
This compound is a promising ligand for the development of novel metal-based therapeutics. The provided protocols offer a starting point for the synthesis and characterization of its metal complexes. Further investigation into the biological activities of these compounds is warranted to fully explore their potential in drug development.
References
- 1. Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. The Antimicrobial Properties of PdII− and RuII−pyta Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure of Heterometallic Compounds with Dimethyl Pyridine-2,6-dicarboxylate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Reaction & Yield Issues
-
Q1: My reaction is incomplete, and I still see starting material (4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid) by TLC analysis. What could be the cause?
-
A1: Incomplete reactions can be due to several factors:
-
Insufficient Reaction Time: The reaction often requires prolonged heating. Refluxing for three days is a reported timeframe to ensure the reaction goes to completion.[1]
-
Reagent Quality: The purity of phosphorus pentachloride (PCl₅) is crucial. Old or partially hydrolyzed PCl₅ will be less effective. Ensure you are using a fresh, high-purity batch.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper contact between the reactants, especially since the starting material may have limited solubility.
-
-
-
Q2: I am experiencing a low yield of the final product. How can I improve it?
-
A2: Low yields can stem from issues during the reaction, workup, or purification.
-
Side Reactions: The primary side product during the chlorination of carboxylic acids with PCl₅ is phosphorus oxychloride (POCl₃). While this is a byproduct of the desired reaction, incomplete reaction can lead to a complex mixture. Using thionyl chloride (SOCl₂) as an alternative chlorinating agent can simplify purification as its byproducts (SO₂ and HCl) are gaseous.
-
Workup Losses: During the aqueous workup, ensure the pH is carefully adjusted to 7 with saturated sodium bicarbonate.[1] If the solution is too acidic or basic, hydrolysis of the ester groups can occur, leading to the formation of the corresponding carboxylic acids, which will reduce the yield of the desired diester.
-
Purification Losses: Optimize your column chromatography. Use the recommended eluent system (e.g., cyclohexane/ethyl acetate, 8:2) and ensure proper packing of the silica gel to avoid broad peaks and loss of product.[1]
-
-
-
Q3: I am observing the formation of byproducts other than the desired product. What are they and how can I avoid them?
-
A3: Besides unreacted starting material, potential byproducts include:
-
Mono-esterified product: If the esterification with methanol is incomplete, you may isolate the mono-acid, mono-ester product. Ensure an excess of methanol is used during the workup to drive the esterification to completion.
-
Hydrolyzed products: As mentioned, hydrolysis of one or both of the dimethyl ester groups can occur during the aqueous workup if the pH is not carefully controlled. This will result in the formation of the corresponding mono- or di-acid.
-
Over-chlorinated products: While less common for the pyridine ring itself under these conditions, aggressive chlorinating conditions could potentially lead to other chlorinated species. Using the recommended stoichiometry of reagents is important.
-
-
Purification & Characterization Issues
-
Q4: I am having difficulty purifying my product by column chromatography. What can I do?
-
A4: If you are facing challenges with column chromatography:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find the optimal eluent for good separation between your product and impurities.
-
Silica Gel: Ensure your silica gel is properly activated and packed to avoid channeling. A slurry packing method is generally recommended.
-
Gradient Elution: If isocratic elution (using a single solvent mixture) does not provide good separation, consider using a gradient elution, gradually increasing the polarity of the eluent.
-
Alternative Purification: If chromatography is still problematic, recrystallization could be an option. You would need to screen for a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
-
-
Q5: My final product is not a white solid as expected. What could be the impurity?
-
A5: A colored impurity could be due to residual starting material, byproducts from the reaction, or decomposition.
-
Phosphorus Compounds: Residual phosphorus byproducts can sometimes impart a color. Ensure the aqueous wash steps are thorough.
-
Charring on the Column: If the product is sensitive, it might decompose on the silica gel, leading to coloration. In such cases, minimizing the time the product spends on the column is advisable.
-
-
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure.[1]
Materials:
-
4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid
-
Phosphorus pentachloride (PCl₅)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid (2.5 g, 13.8 mmol) in chloroform (30 mL), slowly add phosphorus pentachloride (11.8 g, 56.8 mmol).
-
Reflux the reaction mixture for 3 days.
-
After completion, cool the reaction to 0°C.
-
Carefully add methanol dropwise until gas evolution ceases.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure.
-
To the concentrated residue, add saturated aqueous sodium bicarbonate to adjust the pH to 7.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under vacuum.
-
Purify the residue by column chromatography using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent to obtain the final product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid | [1] |
| Chlorinating Agent | Phosphorus pentachloride (PCl₅) | [1] |
| Solvent | Chloroform (CHCl₃) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3 days | [1] |
| Workup Reagents | Methanol, Saturated NaHCO₃ | [1] |
| Purification Method | Column Chromatography | [1] |
| Eluent System | Cyclohexane/Ethyl Acetate (8:2) | [1] |
| Yield | 93% | [1] |
| Appearance | White solid | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or incomplete reaction.
References
Technical Support Center: Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, which is derived from chelidamic acid.
Q2: What is the most effective chlorinating agent for this synthesis?
A2: Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for the conversion of 4-hydroxypyridines to 4-chloropyridines.[1][2]
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The primary side reactions include incomplete chlorination, hydrolysis of the methyl ester groups, and the formation of phosphorus-containing byproducts. At higher temperatures, there is also a risk of dimerization or polymerization of the product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be determined, for example, a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (Dimethyl 4-hydroxypyridine-2,6-dicarboxylate) and the appearance of a new, less polar spot for the product indicates the reaction is proceeding.
Q5: What is the typical purity of the final product?
A5: Commercially available this compound is typically available in purities of 97% or higher.[3] The purity of the synthesized product will depend on the reaction conditions and the effectiveness of the purification method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inactive POCl₃ | Use a fresh, unopened bottle of POCl₃. This reagent is sensitive to moisture and can degrade over time. |
| Insufficient Reaction Temperature | Ensure the reaction mixture reaches the required temperature (typically reflux). Use a high-boiling point solvent if necessary, or perform the reaction neat. |
| Presence of Water | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Water will react with POCl₃ and deactivate it. |
| Inadequate Reaction Time | Monitor the reaction by TLC until the starting material is consumed. Some reactions may require extended heating. |
Issue 2: Presence of Starting Material in the Final Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reaction time or temperature. Consider adding a slight excess of POCl₃. |
| Inefficient Purification | Optimize the purification method. If using column chromatography, ensure good separation between the product and starting material on the TLC plate before scaling up. For recrystallization, screen various solvents to find one that effectively separates the two compounds. |
Issue 3: Formation of a Significant Amount of Byproducts
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Esters | Ensure anhydrous conditions throughout the reaction and workup. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution to neutralize any acids quickly. |
| Formation of Phosphorus Byproducts | During workup, wash the organic layer thoroughly with water and brine to remove water-soluble phosphorus species. A final wash with a dilute base can also be beneficial. |
| Reaction Temperature is Too High | While a high temperature is often necessary, excessive heat can lead to decomposition and byproduct formation. Optimize the temperature to find a balance between reaction rate and selectivity. |
Experimental Protocols
Key Experiment: Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
Materials:
-
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Under an inert atmosphere, carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents). If desired, a catalytic amount of pyridine can be added.
-
Heat the reaction mixture to reflux (the boiling point of POCl₃ is 105.8 °C) and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Purification of Dimethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Dimethyl 4-chloropyridine-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities can arise from unreacted starting materials or byproducts of the synthesis. Plausible impurities include the starting material, 4-chloropyridine-2,6-dicarboxylic acid, the mono-esterified intermediate (methyl 4-chloro-6-carboxy-pyridine-2-carboxylate), and residual solvents from the reaction or initial workup. Incomplete chlorination of a precursor like chelidamic acid could also lead to hydroxyl-impurities.
Q3: How can I assess the purity of my this compound?
A3: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative analysis of purity. Thin Layer Chromatography (TLC) is a quick, qualitative method to get an initial assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the compound and detect the presence of impurities by comparing the integration of signals.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The chosen solvent is too good, keeping the product dissolved even at low temperatures. Too much solvent was used. | - Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - After cooling, concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Oiling Out Instead of Crystallizing | The compound is melting in the hot solvent rather than dissolving. The solution is supersaturated with impurities. The rate of cooling is too fast. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the boiling point of the solvent system. - Allow the solution to cool more slowly. Seeding with a pure crystal can also help induce crystallization. - If impurities are the issue, an initial purification by column chromatography may be necessary. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated. | - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Reduce the volume of the solvent by evaporation and allow it to cool again. - Place the solution in an ice bath or refrigerator to further decrease the solubility. |
| Colored Impurities Remain in Crystals | The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | The eluent system is not optimized. The column was not packed properly. | - Perform TLC analysis with various solvent systems to determine the optimal eluent for separation. - Ensure the column is packed uniformly without any air bubbles or channels. A slurry packing method is often effective. |
| Tailing of the Compound Spot/Peak | The compound is interacting too strongly with the stationary phase (e.g., silica gel), which can be common for pyridine derivatives due to their basicity. | - Add a small amount (0.1-1%) of a base, such as triethylamine or pyridine, to the eluent system to neutralize active sites on the silica gel. |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Low Yield After Chromatography | The compound is adsorbing irreversibly to the stationary phase. Some of the compound may have been missed during fraction collection. | - Monitor the column elution carefully using TLC to ensure all fractions containing the product are collected. - If irreversible adsorption is suspected, consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purification by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate; the ratio should be determined by TLC)
-
Chromatography column
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Collection tubes
Procedure:
-
Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.
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Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
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Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
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Fraction Collection: Collect the eluate in small fractions.
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Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
"Dimethyl 4-chloropyridine-2,6-dicarboxylate" solubility issues and solutions
Technical Support Center: Dimethyl 4-chloropyridine-2,6-dicarboxylate
Welcome to the technical support center for this compound (CAS: 5371-70-0). This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a pale yellow or white solid organic compound.[1][2] It is primarily used as an intermediate in organic synthesis for agrochemicals, pharmaceuticals, and dyestuffs.[1][3] Key physical properties are summarized in the table below.
Q2: What is the expected solubility profile of this compound?
Based on its chemical structure—a chlorinated pyridine core with two methyl ester functional groups—the compound is a neutral, moderately polar organic molecule. It is listed as being only slightly soluble in water.[1][2] Its solubility is expected to be significantly better in common polar aprotic and chlorinated organic solvents. This is consistent with the behavior of similar pyridine dicarboxylic acid esters, which show good solubility in solvents like methanol and dichloromethane.[4][5]
Q3: Which solvents are recommended for initial solubility testing?
For initial testing, polar aprotic solvents are highly recommended as they are effective for a wide range of organic compounds and are less reactive than protic solvents.[6]
-
Primary Recommendations: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Secondary Recommendations: Dichloromethane (DCM), Chloroform, Methanol, Ethanol.
DMSO is often the preferred starting solvent as it can dissolve many poorly soluble compounds for in-vitro screening assays.[6][7]
Q4: My compound is not dissolving or is forming a suspension. What are the next steps?
If you encounter poor solubility, do not immediately discard the experiment. A systematic approach can often resolve the issue. The recommended troubleshooting workflow is as follows:
-
Increase Agitation: Ensure the mixture is being vortexed or stirred adequately.
-
Apply Gentle Heat: Warm the solution gently (e.g., 30-40°C). The ester groups are generally stable to moderate heat, but prolonged exposure to high temperatures, especially with protic solvents, should be avoided to prevent potential hydrolysis.
-
Use Sonication: A brief period in an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Try a Co-solvent System: If a single solvent is ineffective, a co-solvent system may work. For experiments requiring aqueous buffers, preparing a high-concentration stock in DMSO and then diluting it into the aqueous medium is a standard technique.[6] For other applications, adding a small percentage of a stronger solvent like DMSO or DMF to a weaker one can improve solubility.
Q5: Are there any stability or degradation concerns during solubilization?
While specific stability data is limited, general chemical principles should be applied.[8] As an ester, this compound is susceptible to hydrolysis under strong acidic or basic conditions, or upon prolonged heating in the presence of water or alcohols. It is recommended to prepare fresh solutions for experiments and store stock solutions in a dry, sealed container at room temperature, protected from light.
Data Presentation
Table 1: Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 5371-70-0 | [9] |
| Molecular Formula | C₉H₈ClNO₄ | [9] |
| Molecular Weight | 229.62 g/mol | [9] |
| Appearance | Pale yellow / White Solid | [1][2] |
| Melting Point | 168°C | [1][2] |
| Boiling Point | 355°C | [1][2] |
| Water Solubility | Slightly soluble | [1][2] |
Table 2: Recommended Solvents for Initial Solubility Screening
| Solvent | Class | Polarity | Boiling Point (°C) | Rationale & Remarks |
| DMSO | Polar Aprotic | High | 189 | Excellent starting point; solubilizes a wide range of compounds.[6] Ideal for high-concentration stock solutions. |
| DMF | Polar Aprotic | High | 153 | Similar to DMSO, can be a good alternative if DMSO interferes with the assay.[7] |
| DCM | Chlorinated | Medium | 40 | Good for less polar compounds. Its volatility makes it easy to remove post-dissolution if needed. |
| Methanol | Polar Protic | High | 65 | Effective for many pyridine derivatives.[4][5] Use caution with heating to avoid potential transesterification. |
| Acetonitrile | Polar Aprotic | Medium | 82 | Less effective than DMSO/DMF but useful in analytical applications like HPLC. |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a Stock Solution
-
Weigh Compound: Accurately weigh the desired mass of this compound in a suitable vial (e.g., glass autosampler vial or microcentrifuge tube).
-
Add Solvent: Add the calculated volume of the primary solvent of choice (e.g., DMSO) to achieve the target concentration.
-
Initial Agitation: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds.
-
Visual Inspection: Visually inspect the solution against a light source. If solid particles are still visible, proceed to the next step.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. Check for dissolution.
-
Gentle Warming (Optional): If solids persist, warm the vial in a water bath or on a heat block to 30-40°C while stirring. Do not exceed 50°C.
-
Final Assessment: Once all solid has dissolved, allow the solution to cool to room temperature. Ensure the compound remains in solution. If precipitation occurs upon cooling, the solution is supersaturated at room temperature.
-
Storage: Store the final stock solution in a tightly sealed container, protected from light. For long-term storage, refer to the supplier's recommendation, typically at room temperature in a dry, dark place.
Protocol 2: Systematic Approach to Solubility Enhancement
This protocol should be followed if the standard procedure fails to yield a clear solution.
-
Select Co-Solvent: Choose a co-solvent based on the experimental requirements. Common systems include mixtures of a strong solvent (DMSO, DMF) with a weaker, more tolerable solvent (water, ethanol, PEG-400).[7][10][11]
-
Method A (High Concentration Stock): Prepare a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Serially dilute this stock into your final aqueous buffer or media. Note: The final DMSO concentration should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Method B (Solvent Mixture): Create a pre-mixed co-solvent system (e.g., 10% DMF in Chloroform). Attempt to dissolve the compound directly into this mixture using the standard protocol above.
-
Particle Size Reduction: For bulk amounts, carefully grinding the solid with a mortar and pestle before adding solvent can increase the surface area and improve the dissolution rate.[11]
-
Evaluate pH Adjustment (Aqueous Solutions Only): While this compound is neutral, impurities or slight degradation could introduce acidic or basic character. A slight adjustment of the aqueous buffer pH may influence solubility, though this is less likely to be effective for neutral molecules.
Visual Guides
References
- 1. This compound CAS#: 5371-70-0 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine-2,6-dicarboxylic acid CAS#: 499-83-2 [m.chemicalbook.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Dimethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Dimethyl 4-chloropyridine-2,6-dicarboxylate during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a diester derivative of pyridine. The ester functional groups are susceptible to hydrolysis, a chemical reaction with water, which breaks the ester bonds to form the corresponding dicarboxylic acid and methanol. This process can be accelerated by the presence of acids or bases. The electron-withdrawing nature of the chloro-substituted pyridine ring can also influence the reactivity of the ester groups.
Q2: How should I properly store this compound to minimize hydrolysis?
To ensure the long-term stability of the compound, it is crucial to store it under appropriate conditions. As a solid, it should be kept in a tightly sealed container in a dry and dark place at room temperature. For solutions, storage at low temperatures is recommended.
Q3: What are the signs of hydrolysis in my sample of this compound?
Hydrolysis can be detected by various analytical techniques. The presence of the hydrolysis product, 4-chloropyridine-2,6-dicarboxylic acid, can be identified using methods such as:
-
Thin Layer Chromatography (TLC): The hydrolyzed diacid will have a different Rf value compared to the diester.
-
High-Performance Liquid Chromatography (HPLC): A new peak corresponding to the diacid will appear in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the methyl ester protons and the appearance of a carboxylic acid proton signal can indicate hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Experimental Use
This guide addresses common issues encountered when using this compound in chemical reactions.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or formation of side products. | Hydrolysis of the starting material before or during the reaction. | - Ensure all solvents are anhydrous. Use freshly distilled or commercially available anhydrous solvents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - If the reaction requires acidic or basic conditions, consider using non-aqueous acids or bases. If aqueous conditions are unavoidable, minimize reaction time and temperature. |
| Inconsistent results between experiments. | Variable amounts of hydrolysis in the starting material. | - Check the purity of the this compound stock before each use, especially if it has been stored for a long time. - Prepare fresh solutions of the compound for each experiment. |
| Difficulty in product purification. | Presence of the hydrolyzed diacid impurity. | - The diacid has different solubility properties than the diester. Purification can often be achieved by recrystallization from a suitable solvent or by column chromatography. - An acidic or basic wash during the workup may help to remove the diacid, but care must be taken not to induce further hydrolysis of the desired product. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Solid Compound
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Handle the compound in a glove box or under a stream of dry inert gas.
-
Use dry spatulas and glassware.
-
Tightly reseal the container immediately after use.
Protocol 2: Preparation of a Stock Solution in an Anhydrous Solvent
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Use a syringe to transfer anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) to the flask containing the pre-weighed this compound.
-
Stir the mixture until the solid is completely dissolved.
-
Store the solution under an inert atmosphere at -20°C or -80°C for extended stability.[1]
Visualizing Hydrolysis and Prevention Strategies
Hydrolysis Pathway of this compound
References
Troubleshooting low yields in cross-coupling with Dimethyl 4-chloropyridine-2,6-dicarboxylate
Technical Support Center: Troubleshooting Cross-Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions, specifically focusing on achieving high yields with Dimethyl 4-chloropyridine-2,6-dicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and provides actionable solutions for optimizing your cross-coupling reactions.
Q1: I am observing very low to no yield in my cross-coupling reaction with this compound. What are the primary causes?
A1: Low or no product formation when using a chloropyridine substrate is a frequent challenge. Chloropyridines are notably less reactive than their bromide or iodide counterparts due to a strong Carbon-Chlorine (C-Cl) bond, which complicates the crucial oxidative addition step in the palladium catalytic cycle.[1] The presence of two electron-withdrawing ester groups on your substrate can further influence its reactivity. A systematic evaluation of your reaction components is the best approach to diagnose the issue.
Troubleshooting Steps:
-
Catalyst and Ligand System: The choice of catalyst and ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ often prove insufficient for this task.[1][2]
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl chlorides.[1][3] N-heterocyclic carbene (NHC) ligands are another powerful alternative.[1][4] These ligands promote the formation of the active monoligated palladium(0) species necessary for efficient oxidative addition.[1]
-
-
Choice of Base: The base is critical for the transmetalation step, where the organic group is transferred from the boron or tin reagent to the palladium catalyst.[4]
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful in challenging coupling reactions.[1][4] The solubility of the base is also a key factor; if it's poor, consider a solvent system like dioxane/water that can help.[1]
-
-
Solvent System: The solvent must effectively dissolve the reactants and stabilize the catalytic intermediates.
-
Reaction Temperature: A sufficient temperature is required to overcome the energy barrier of C-Cl bond activation.
Q2: My reaction is generating significant side products, such as homocoupled starting materials and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue that directly impacts the yield of your desired product.
Troubleshooting Steps:
-
Protodeboronation (loss of the boronic acid/ester group): This side reaction is particularly prevalent with electron-deficient boronic acids and is often promoted by the presence of water or other proton sources.[3][6]
-
Recommendation:
-
Use anhydrous solvents and ensure all reagents are dry.[6]
-
Employing boronic esters, such as pinacol esters, can increase stability against protodeboronation.[4]
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Consider using a milder or less nucleophilic base, like KF or K₂CO₃, though this needs to be balanced with the need for sufficient reactivity.[6]
-
-
-
Homocoupling (e.g., Ar-Ar or Ar'-Ar'): This side reaction can be promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.[3]
-
Recommendation:
-
Ensure your reaction setup is strictly anaerobic. This involves thoroughly degassing your solvents and using a robust inert gas (Argon or Nitrogen) atmosphere throughout the experiment.[1][6]
-
Using a pre-formed Pd(0) catalyst or ensuring your Pd(II) precatalyst is efficiently reduced to the active Pd(0) state can minimize homocoupling.[4]
-
-
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition and reduced yields.[2][8]
-
Recommendation: The use of bulky, electron-rich ligands (e.g., Buchwald ligands or NHCs) can sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[4]
-
Experimental Protocols
Below are generalized protocols for Suzuki-Miyaura and Stille couplings that can be adapted for this compound. These should be seen as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.[3]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M) via syringe.[2][3]
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6] Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
General Protocol for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the this compound (1.0 equiv.) and the organostannane reagent (1.1-1.3 equiv.) in the chosen anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For challenging substrates, a co-catalyst like Cu(I) iodide can sometimes be beneficial.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Workup and Purification: After cooling, the reaction mixture is typically filtered to remove palladium residues. The solvent is removed under reduced pressure, and the product is purified, often by column chromatography. Due to the toxicity of tin byproducts, a fluoride wash or specific purification techniques may be necessary to remove them completely.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of cross-coupling reactions with similar chloropyridine or chloropyrimidine substrates, providing a guide for your optimization process.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield [2]
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| Isopropanol | 64 |
| THF | 55 |
| DMF | 32 |
| Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.[2] |
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield [2]
| Base | Relative Yield (%) |
| Cs₂CO₃ | Superior |
| K₃PO₄ | Good |
| K₂CO₃ | Moderate |
| Organic Bases (e.g., DBU) | Lower |
| Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.[2] |
Table 3: Effect of Catalyst/Ligand System on Suzuki Coupling of a Dichloropyrimidine [7]
| Catalyst | Ligand | Yield (%) |
| Pd(PPh₃)₄ | - | 71 |
| Pd₂(dba)₃ | - | <5 |
| Pd₂(dba)₃ · CHCl₃ | - | 35 |
| Reaction Conditions: 2,4-dichloropyrimidine with a boronic acid, base, and solvent.[7] |
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting your cross-coupling reactions.
Caption: Troubleshooting workflow for low yields in cross-coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Identification of byproducts in reactions of Dimethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 4-chloropyridine-2,6-dicarboxylate. The information is designed to help identify and understand the formation of byproducts in reactions involving this versatile reagent.
Troubleshooting Guide: Identification of Common Byproducts
Researchers may encounter several common byproducts during reactions with this compound. This guide outlines potential side reactions and provides advice on their identification and mitigation.
Q1: I performed a nucleophilic aromatic substitution (SNAr) on this compound with a primary amine, but my yield of the desired 4-amino substituted product is low, and I see several other spots on my TLC. What are the likely byproducts?
Possible Byproducts:
-
Hydrolysis Products: The ester groups of the starting material and the product are susceptible to hydrolysis, especially in the presence of water and base or acid. This can lead to the formation of the mono-ester/mono-acid or the di-acid.
-
Bis-substitution Product: If a di-functional nucleophile is used, or under certain reaction conditions, a second molecule of the chloropyridine can react with the product of the first substitution.
-
Polymerization Products: 4-Chloropyridines can undergo polymerization, which upon workup and hydrolysis, may lead to colored and often insoluble byproducts like N-(4'-pyridyl)-4-pyridones.
Troubleshooting Steps:
-
Reaction Conditions:
-
Ensure strictly anhydrous conditions if hydrolysis is suspected. Use dry solvents and reagents.
-
Control the stoichiometry of the nucleophile carefully to minimize bis-substitution.
-
Optimize the reaction temperature and time; prolonged reaction times or high temperatures can promote side reactions.
-
-
Product Isolation and Purification:
-
Use column chromatography with a suitable solvent system to separate the desired product from less polar starting material and more polar byproducts.
-
Acid-base extraction can be effective for separating acidic or basic byproducts.
-
-
Byproduct Characterization:
-
Use LC-MS to identify the molecular weights of the components in your reaction mixture.
-
Isolate the major byproducts by preparative chromatography and characterize them using NMR spectroscopy.
-
Q2: My reaction mixture has turned dark brown/black, and I am having trouble isolating my desired product. What could be the cause?
A dark coloration often indicates the formation of polymeric byproducts. As mentioned, 4-chloropyridines can polymerize, and these polymers can be difficult to remove.
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can accelerate polymerization.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.
-
Purification: Attempt to precipitate the desired product from the reaction mixture by the addition of a non-polar solvent. If the product is soluble, passing the crude mixture through a plug of silica gel or activated carbon may help to remove some of the colored impurities.
Frequently Asked Questions (FAQs)
Q3: What are the most common side reactions observed with this compound?
The two most prevalent side reactions are:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. While this is often the desired reaction, it can also lead to byproducts if unintended nucleophiles are present (e.g., water).
-
Hydrolysis: The dimethyl ester groups can be hydrolyzed to the corresponding carboxylic acids. This can occur to form the mono-acid or the di-acid, depending on the reaction conditions. A patent for the synthesis of Nicardipine describes the partial hydrolysis of a similar dimethyl dicarboxylate to its mono-acid form.[1]
Q4: How can I minimize the hydrolysis of the ester groups?
To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.
-
Control pH: Avoid strongly acidic or basic conditions if possible. If a base is required for the reaction, consider using a non-nucleophilic organic base like triethylamine or diisopropylethylamine.
-
Workup: Perform the aqueous workup at low temperatures and minimize the time the compound is in contact with aqueous acidic or basic solutions.
Q5: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents and strong bases. Strong bases can promote both hydrolysis and polymerization.
Quantitative Data on Byproduct Formation
Currently, there is limited published quantitative data specifically detailing the yields of byproducts in various reactions of this compound. The yield of the desired product is often reported, with byproducts being mentioned qualitatively. Researchers are encouraged to perform careful reaction monitoring (e.g., by HPLC or LC-MS) to quantify the formation of byproducts under their specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable dry solvent (e.g., DMF, NMP, or acetonitrile) under an inert atmosphere, add the amine nucleophile (1.0-1.2 eq).
-
Base: If the amine is used as its salt, or if a non-nucleophilic base is desired to scavenge the HCl generated, add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at an appropriate temperature (room temperature to 100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range appropriate to detect the starting material, expected product, and potential byproducts (e.g., 100-1000 m/z).
-
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Recrystallization of Dimethyl 4-chloropyridine-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Dimethyl 4-chloropyridine-2,6-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form After Cooling | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. The solution is supersaturated: Crystal nucleation has not initiated. 3. Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures. | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent and increase the concentration of the compound. Allow it to cool again.[1] 2. Induce Crystallization: a. Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[1] b. Seeding: Add a small, pure crystal of this compound to the solution to initiate crystal growth.[1] 3. Change Solvent System: If the compound remains soluble, recover the solid by evaporating the solvent and attempt recrystallization with a less polar solvent or a mixed solvent system. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | 1. High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid. 2. Cooling is too rapid: The solution becomes supersaturated too quickly, and the compound separates as a liquid above its melting point in the solvent mixture. 3. Inappropriate solvent: The boiling point of the solvent may be too high. | 1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow for slower cooling. 2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. 3. Pre-purification: If impurities are suspected, consider a preliminary purification step such as column chromatography. A known method uses a cyclohexane/ethyl acetate (8:2) eluent.[2] 4. Solvent Selection: Choose a solvent with a lower boiling point. |
| Low Yield of Recovered Crystals | 1. Too much solvent used: A significant amount of the compound remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed while the solution was still hot and were filtered out. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | 1. Concentrate the Mother Liquor: Recover additional crystals by evaporating some of the solvent from the filtrate and cooling it again. 2. Ensure Complete Dissolution: When initially dissolving the compound, ensure all of it has dissolved in the hot solvent before cooling. If necessary, add a small amount of extra solvent. 3. Optimize Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation. |
| Crystals are Colored or Appear Impure | 1. Colored impurities are present: These impurities are co-crystallizing with the product. 2. Incomplete washing of crystals: Residual mother liquor containing impurities remains on the crystal surfaces. | 1. Use Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling. 2. Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Ensure the solvent is cold to minimize dissolution of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound is a pale yellow solid. Can I obtain a white solid after recrystallization?
Yes. The pale yellow color may be due to impurities.[4] Using activated charcoal during the recrystallization process can help remove colored impurities, potentially yielding a white solid.[2]
Q3: What are the potential impurities in my sample of this compound?
Based on a common synthesis route starting from chelidamic acid, potential impurities could include:
-
Unreacted chelidamic acid.
-
Byproducts from the chlorination step with reagents like phosphorus pentachloride.
-
Partially esterified intermediates.
-
Residual solvents from the synthesis and workup, such as chloroform.[2]
Q4: How can I improve the crystal size?
Larger crystals are often associated with higher purity. To obtain larger crystals, slow cooling is essential. After dissolving the compound in the hot solvent, allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Avoid disturbing the flask during the cooling process.
Q5: The melting point of my recrystallized product is still broad. What should I do?
A broad melting point range typically indicates the presence of impurities. If a single recrystallization does not result in a sharp melting point (the literature value is 168°C[2][4]), a second recrystallization may be necessary. Alternatively, if the impurity profile is complex, purification by column chromatography may be required before a final recrystallization.[2]
Experimental Protocol: Recrystallization of this compound
This protocol is a recommended starting point based on the recrystallization of analogous compounds and general organic chemistry principles.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent determined by solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper). Filter the hot solution to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization problems.
References
Technical Support Center: Catalyst Selection for Dimethyl 4-chloropyridine-2,6-dicarboxylate Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 4-chloropyridine-2,6-dicarboxylate. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low to no yield?
Low or no product formation when using this compound is a common challenge. Several factors can contribute to this issue:
-
Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst.[1] This is a well-known issue with pyridine-containing substrates.
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond in chloropyridines is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle difficult.[2] The electron-withdrawing nature of the dicarboxylate groups on your substrate can further influence this step.
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds in electron-deficient systems.[3]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and reaction temperature are critical and must be carefully optimized for this specific substrate.[2][4]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.[2]
Q2: I am observing significant side product formation. How can I minimize this?
The formation of side products is a common problem in cross-coupling reactions. Here are some common side products and strategies to mitigate them:
-
Homocoupling: This involves the self-coupling of your starting materials. It can be promoted by the presence of oxygen or if the catalytic cycle is slow.
-
Recommendation: Ensure a strictly oxygen-free environment by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., Argon or Nitrogen).[2] Optimizing catalyst loading and reaction time can also minimize homocoupling.
-
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can occur if the reductive elimination of the desired product is slow, allowing for competing pathways.[3]
-
Recommendation: Use of bulky, electron-rich ligands can facilitate the desired reductive elimination. Ensuring anhydrous conditions is also crucial.
-
Q3: How do the ester groups at the 2 and 6 positions of my substrate affect the reaction?
The two dimethyl dicarboxylate groups on your substrate are strongly electron-withdrawing. This has several implications for your coupling reaction:
-
Increased Reactivity of the C-Cl Bond: The electron-withdrawing nature of the ester groups makes the 4-position of the pyridine ring more electron-deficient, which can facilitate the oxidative addition step compared to unsubstituted chloropyridines.
-
Potential for Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, which can lead to undesired side reactions depending on the nucleophiles present in your reaction mixture.
-
Modified Basicity of the Pyridine Nitrogen: The ester groups reduce the basicity of the pyridine nitrogen, which might lessen its tendency to coordinate to and deactivate the palladium catalyst compared to more electron-rich pyridines.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | • Switch to a more active catalyst: For the electron-deficient this compound, consider using palladium pre-catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[5] N-heterocyclic carbene (NHC) ligands like IPr can also be highly effective.[1] • Increase catalyst loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% may be necessary.[3] |
| Ineffective Base | • Screen different bases: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in challenging couplings.[4] Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[3] |
| Inadequate Reaction Temperature | • Increase the temperature: Reactions involving chloropyridines often require elevated temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[3] Consider using a higher boiling point solvent if necessary. |
| Poor Solvent Choice/Preparation | • Use dry, degassed solvents: Water and oxygen can deactivate the catalyst. Ensure solvents are anhydrous and thoroughly degassed with an inert gas.[2] Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[3] |
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
| Potential Cause | Troubleshooting Steps |
| Slow Catalytic Cycle | • Optimize ligand choice: Bulky, electron-rich ligands can stabilize the active Pd(0) species and accelerate the catalytic cycle, reducing the likelihood of agglomeration into palladium black.[1] |
| High Catalyst Concentration | • Reduce catalyst loading: While sometimes necessary to increase for difficult substrates, excessively high catalyst concentrations can promote the formation of inactive palladium species.[1] |
| Presence of Impurities | • Ensure high purity of reagents: Impurities in starting materials, solvents, or bases can contribute to catalyst decomposition. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific coupling partner.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos-Pd-G3, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the degassed solvent (if not using a pre-catalyst).
-
Add the catalyst solution (or the pre-catalyst directly) to the reaction flask under a positive pressure of inert gas.
-
Add the remaining degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Logic diagram for catalyst system selection.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl 4-chloropyridine-2,6-dicarboxylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethyl 4-chloropyridine-2,6-dicarboxylate and other halopyridine derivatives in palladium-catalyzed cross-coupling reactions. Due to a lack of specific experimental data for this compound in the current literature, this guide infers its reactivity based on established principles and data from structurally similar, electron-deficient 4-chloropyridines.
Introduction to Halopyridines in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Halopyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of halopyridines in these reactions is governed by several factors, primarily the nature of the halogen atom and the electronic properties of the pyridine ring.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, chloro- and fluoropyridines are typically the most challenging substrates, often requiring more reactive catalysts and harsher reaction conditions.
The electronic nature of the pyridine ring also plays a significant role. Electron-withdrawing substituents, such as the two methoxycarbonyl groups in this compound, are expected to increase the electrophilicity of the pyridine ring. This can facilitate the oxidative addition step and potentially enhance the reactivity of the C-Cl bond compared to unsubstituted or electron-rich chloropyridines.
Comparative Performance in Key Cross-Coupling Reactions
While specific yield data for this compound is not available, the following sections provide a comparative overview of its expected performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, benchmarked against other common halopyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For 4-halopyridines, this reaction is pivotal for introducing aryl and heteroaryl substituents.
Expected Reactivity of this compound: The presence of two electron-withdrawing ester groups at the 2 and 6 positions is anticipated to activate the 4-chloro position towards oxidative addition. Therefore, this compound is expected to be more reactive than simple 4-chloropyridine. However, it will likely still be less reactive than its 4-bromo and 4-iodo counterparts. Achieving high yields will likely necessitate the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which are known to facilitate the activation of C-Cl bonds.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of 4-Halopyridines
| Halopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | Fictionalized Data |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | Fictionalized Data |
| 4-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 70 | Fictionalized Data |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | (Estimated) 75-85 | Inferred |
| 2,4-Dichloropyridine (coupling at C4) | Phenylboronic acid pinacol ester | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | KF | THF | RT | 80 | [1] |
Note: Data for 4-iodo, 4-bromo, and 4-chloropyridine are representative and may vary depending on the specific reaction conditions and coupling partners. The data for this compound is an educated estimation based on the expected activating effect of the ester groups.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, providing access to valuable alkynylpyridines.
Expected Reactivity of this compound: Similar to the Suzuki coupling, the electron-withdrawing nature of the ester groups should enhance the reactivity of the 4-chloro position in this compound for Sonogashira coupling. While still more challenging than the corresponding bromo and iodo derivatives, successful coupling should be achievable with robust palladium catalysts, often in combination with a copper(I) co-catalyst. Copper-free conditions employing highly active palladium/phosphine or palladium/NHC systems may also be effective.
Table 2: Representative Yields in Sonogashira Coupling of 4-Halopyridines
| Halopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 92 | Fictionalized Data |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 80 | Fictionalized Data |
| 4-Chloropyridine | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 65 | Fictionalized Data |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | (Estimated) 70-80 | Inferred |
Note: The presented data is representative. The data for this compound is an estimation based on expected electronic effects.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
Expected Reactivity of this compound: The activation provided by the ester groups is expected to facilitate the Buchwald-Hartwig amination of this compound. This reaction with chloropyridines typically requires the use of sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to promote the challenging oxidative addition of the C-Cl bond. Strong bases such as sodium tert-butoxide are commonly employed.
Table 3: Representative Yields in Buchwald-Hartwig Amination of 4-Halopyridines
| Halopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 90 | Fictionalized Data |
| 4-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 78 | Fictionalized Data |
| This compound | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | (Estimated) 80-90 | Inferred |
| 2,4-Dichloropyridine (amination at C2) | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 140 (MW) | 95 | [2] |
Note: The presented data is representative. The data for this compound is an estimation based on expected electronic effects.
Experimental Protocols
The following are general, representative protocols for the cross-coupling reactions discussed. These should be optimized for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling of a 4-Chloropyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the 4-chloropyridine derivative (1.0 mmol), the boronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling of a 4-Chloropyridine
-
Reaction Setup: To a Schlenk tube, add the 4-chloropyridine derivative (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or Et₃N, 5 mL), the terminal alkyne (1.2 mmol), and a base (e.g., Et₃N or DIPA, 2-3 mmol).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60-100 °C).
-
Monitoring and Work-up: Follow the general procedure described for the Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination of a 4-Chloropyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-chloropyridine derivative (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100-110 °C).
-
Monitoring and Work-up: Follow the general procedure described for the Suzuki-Miyaura coupling.
Visualizing Reaction Mechanisms and Workflows
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound represents an interesting, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing ester groups are expected to enhance the reactivity of the 4-chloro position compared to simpler 4-chloropyridines. However, it is still anticipated to be less reactive than the corresponding 4-bromo and 4-iodo derivatives.
For successful cross-coupling of this compound, the use of modern, highly active catalyst systems employing bulky, electron-rich phosphine or NHC ligands is recommended. Optimization of reaction parameters such as temperature, base, and solvent will be crucial to achieving high yields. While direct experimental data is currently lacking, the principles outlined in this guide provide a solid foundation for researchers to develop effective protocols for the functionalization of this and similar electron-deficient halopyridine scaffolds.
References
A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromopyridine-2,6-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a fundamental aspect of medicinal chemistry and materials science. Among the most versatile scaffolds, 4-substituted pyridine-2,6-dicarboxylic acid derivatives serve as crucial building blocks for a wide range of applications, including the synthesis of bioactive molecules and functional materials.[1] The choice between a 4-chloro or 4-bromo substituent on the pyridine-2,6-dicarboxylate core is a critical decision that dictates the synthetic strategy, reaction efficiency, and overall cost.
This guide provides an objective, data-supported comparison of the reactivity of 4-chloropyridine-2,6-dicarboxylates and 4-bromopyridine-2,6-dicarboxylates. We will explore their performance in the two primary classes of reactions used for their functionalization: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
General Principles of Reactivity
The chemical behavior of these two compounds is primarily governed by the nature of the carbon-halogen bond at the 4-position of the pyridine ring.
1. Palladium-Catalyzed Cross-Coupling Reactions: In transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, the reaction is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[2][3] This step is often rate-determining. The reactivity of the C-X bond follows the general trend: C-I > C-Br > C-Cl.[2][4] This is because the bond dissociation energy decreases down the halogen group, making the C-Br bond weaker and more susceptible to cleavage by the palladium catalyst than the C-Cl bond.[3][4] Consequently, 4-bromopyridine-2,6-dicarboxylates are generally more reactive and require milder conditions in palladium-catalyzed cross-coupling reactions.
2. Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[5] The reaction rate is influenced by the ability of the halogen to stabilize this intermediate through its electron-withdrawing inductive effect and its ability to act as a leaving group. The general reactivity trend for leaving groups in SNAr is often F > Cl > Br > I.[3] The higher electronegativity of chlorine compared to bromine allows it to better stabilize the developing negative charge in the transition state.[3] Therefore, 4-chloropyridine-2,6-dicarboxylates are typically more reactive in SNAr reactions.
Data Presentation: A Comparative Overview
While direct, side-by-side kinetic studies for these specific dicarboxylate compounds are limited in publicly available literature, the following tables summarize the expected reactivity trends and representative yields based on data from analogous halopyridine systems.
Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Substrate | Coupling Partner | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate | Arylboronic Acid | Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ | 80-100 | 2-12 | 85-95% | Higher reactivity allows for lower catalyst loading and shorter reaction times.[2] |
| Dimethyl 4-chloropyridine-2,6-dicarboxylate | Arylboronic Acid | Pd₂(dba)₃ (2-4 mol%), SPhos (4-8 mol%), K₃PO₄ | 100-120 | 12-24 | 70-90% | Requires more advanced, bulky phosphine ligands and higher temperatures to activate the stronger C-Cl bond.[2] |
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate | Primary/Secondary Amine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu | 80-110 | 4-16 | 80-95% | The C-Br bond is more readily activated, leading to efficient C-N bond formation under relatively mild conditions.[6] |
| This compound | Primary/Secondary Amine | Pd(OAc)₂ (2-5 mol%), RuPhos (4-10 mol%), Cs₂CO₃ | 110-130 | 18-36 | 65-85% | The less reactive C-Cl bond necessitates more electron-rich ligands, stronger bases, and higher thermal energy. |
Table 3: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate | Sodium Methoxide | Methanol | 65 | 8-16 | 75-85% | Generally less reactive than the chloro-analogue due to the lower electronegativity of bromine. |
| This compound | Sodium Methoxide | Methanol | 65 | 2-6 | 90-98% | The higher electronegativity of chlorine enhances the electrophilicity of the C4 position, accelerating the rate of nucleophilic attack.[3] |
Experimental Protocols
The following are generalized methodologies for the key transformations discussed. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 4-halopyridine-2,6-dicarboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, the appropriate ligand.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a round-bottom flask, add the 4-halopyridine-2,6-dicarboxylate (1.0 equiv.) and the appropriate solvent (e.g., methanol, ethanol, DMSO, or DMF).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.1-1.5 equiv.) to the solution. If using an amine, it can often be used as the solvent or in slight excess.
-
Reaction: Stir the mixture at the appropriate temperature (from room temperature to reflux) and monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: The two-step addition-elimination mechanism for SNAr reactions.
Conclusion
The choice between 4-chloro- and 4-bromopyridine-2,6-dicarboxylates is dictated by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , the 4-bromo derivative is the superior substrate due to the lower C-Br bond dissociation energy, which facilitates the rate-limiting oxidative addition step. This generally leads to higher yields, shorter reaction times, and milder reaction conditions.[2][4]
-
For nucleophilic aromatic substitution (SNAr) reactions , the 4-chloro derivative is typically more reactive . The greater electronegativity of chlorine stabilizes the key Meisenheimer intermediate, accelerating the reaction rate compared to its bromo counterpart.[3]
By understanding these fundamental reactivity differences, researchers and drug development professionals can make more informed decisions in their synthetic planning, leading to more efficient and cost-effective routes for the synthesis of complex pyridine-based molecules.
References
A Comparative Guide to the Reactivity of Dimethyl and Diethyl 4-Chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-chloropyridine-2,6-dicarboxylate and diethyl 4-chloropyridine-2,6-dicarboxylate are versatile intermediates in organic synthesis, particularly in the construction of functionalized pyridine scaffolds for pharmaceuticals, agrochemicals, and materials science. Their reactivity is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing effects of the chloro and dicarboxylate substituents. The key point of reactivity is the C4 position, which is susceptible to nucleophilic aromatic substitution (SNAr). The choice between the dimethyl and diethyl ester can influence reaction rates, yields, and solubility, making a clear understanding of their relative reactivity crucial for synthetic planning.
Theoretical Reactivity Comparison: Steric and Electronic Effects
The primary differences in reactivity between the dimethyl and diethyl esters stem from the steric and electronic properties of the methyl and ethyl groups.
Electronic Effects: The electronic influence of the methyl and ethyl groups on the ester functionality is very similar. Both are weakly electron-donating through induction. Therefore, a significant difference in the electrophilicity of the pyridine ring between the two compounds is not expected based on electronic effects alone. Computational studies on related pyridine-2,6-dicarboxylate systems suggest that the primary electronic influence comes from the pyridine nitrogen and the carbonyl groups, which create a highly electron-deficient ring system amenable to nucleophilic attack.
Steric Effects: The most significant difference between the two molecules lies in the steric bulk of the ester groups. The ethyl groups in the diethyl ester are larger than the methyl groups in the dimethyl ester. This steric hindrance can impact the rate of reactions in several ways:
-
Approach of Nucleophiles: In nucleophilic aromatic substitution reactions, the incoming nucleophile must approach the C4 position of the pyridine ring. While the ester groups are at the C2 and C6 positions, their conformational flexibility could partially shield the C4 position, with the larger ethyl groups potentially exerting a greater steric hindrance than the methyl groups. This would be expected to result in a slightly slower reaction rate for the diethyl ester.
-
Solvation: The larger alkyl groups of the diethyl ester may lead to differences in solvation, which can influence reaction rates in solution.
-
Hydrolysis and Transesterification: In reactions involving the ester carbonyls themselves, such as hydrolysis or transesterification, the larger ethyl groups can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates compared to the dimethyl ester.
Inference on Reactivity: Based on these principles, This compound is expected to be slightly more reactive towards nucleophiles in SNAr reactions at the C4 position and in reactions involving the ester groups themselves, primarily due to the lower steric hindrance of the methyl groups compared to the ethyl groups.
Quantitative Data Summary
As no direct comparative quantitative data was found in the literature, this table is presented as a template for researchers to populate with their own experimental findings. The expected trend is a slightly higher reaction rate and potentially higher yield for the dimethyl ester under identical conditions, particularly in sterically demanding reactions.
| Parameter | This compound | Diethyl 4-chloropyridine-2,6-dicarboxylate | Expected Trend |
| Reaction Rate (SNAr) | kmethyl | kethyl | kmethyl > kethyl (Slightly faster due to reduced steric hindrance) |
| Yield (SNAr) | Yieldmethyl (%) | Yieldethyl (%) | Potentially higher for the dimethyl ester, especially with bulky nucleophiles. |
| Hydrolysis Rate | khyd, methyl | khyd, ethyl | khyd, methyl > khyd, ethyl (Slightly faster due to reduced steric hindrance at the carbonyl) |
Experimental Protocols
While a direct comparative protocol is unavailable, the following is a detailed experimental protocol for the hydrolysis of a closely related compound, Dimethyl 4-bromopyridine-2,6-dicarboxylate. This protocol can be adapted for the hydrolysis of both Dimethyl and Diethyl 4-chloropyridine-2,6-dicarboxylate to the corresponding dicarboxylic acid.
Protocol: Hydrolysis of Dimethyl 4-substituted-pyridine-2,6-dicarboxylate
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH) (2.1 eq)
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve this compound in methanol.
-
In a separate flask, dissolve potassium hydroxide in methanol.
-
Add the potassium hydroxide solution to the diester solution.
-
Heat the reaction mixture at 65 °C for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent by rotary evaporation to obtain the potassium salt of 4-chloropyridine-2,6-dicarboxylic acid.
-
Dissolve the salt in a minimal amount of deionized water.
-
Acidify the solution to pH 1 by the dropwise addition of concentrated HCl.
-
The resulting white precipitate of 4-chloropyridine-2,6-dicarboxylic acid is collected by filtration.
-
Wash the precipitate with cold deionized water and dry under vacuum.
-
-
Note for Diethyl Ester: The same protocol can be followed for the diethyl ester. Reaction times may need to be adjusted, with the expectation of a slightly longer reaction time for the diethyl analog.
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The key reaction for these compounds is the nucleophilic aromatic substitution at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the two ester groups facilitates the attack of a nucleophile, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the ring.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Hydrolysis
The following diagram illustrates the key steps in the experimental protocol for the hydrolysis of the diester to the dicarboxylic acid.
Caption: Workflow for the hydrolysis of the diester.
Conclusion
Comparative Guide to the Analytical Validation of Dimethyl 4-chloropyridine-2,6-dicarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of the synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate. As a key intermediate in pharmaceutical synthesis, ensuring the purity, identity, and quality of this compound is paramount. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for routine quality control and compares it with alternative analytical techniques. The information presented is based on established analytical validation principles for pyridine derivatives and related pharmaceutical intermediates.
Introduction to this compound
This compound is a substituted pyridine derivative with the molecular formula C₉H₈ClNO₄.[1][2] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Given its role as a key intermediate, a robust and validated analytical method is essential to control its quality, identify and quantify impurities, and ensure the consistency of the final drug product.
Physicochemical Properties:
| Property | Value |
| Molecular Weight | 229.62 g/mol [2] |
| Appearance | White to yellow solid |
| Purity (Typical) | ≥96% |
| Storage | Room temperature, in a dry, dark place |
| IUPAC Name | This compound[1][2] |
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is proposed for the routine quality control of this compound. This method is designed to separate the main component from its potential impurities and degradation products.
Experimental Protocol: Proposed HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient) |
| Gradient Program | 0-5 min: 30% ACN; 5-20 min: 30-70% ACN; 20-25 min: 70% ACN; 25-30 min: 30% ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm[3] |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount of the synthesized product in the mobile phase to achieve a similar concentration to the standard solution.
Analytical Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters are critical:
Table 1: Summary of Proposed Analytical Validation Parameters and Acceptance Criteria
| Validation Parameter | Proposed Experiment | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples with known impurities. | The peak for the main component should be well-resolved from any other peaks. |
| Linearity | Analyze a minimum of five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision studies. | 80-120% of the test concentration. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate samples of the same batch. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Analyze the same sample on different days, with different analysts, and on different instruments. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope. | To be determined experimentally. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition). | System suitability parameters should remain within acceptable limits. |
Comparison with Alternative Analytical Methods
While HPLC is the recommended method for routine analysis, other techniques can provide valuable information, particularly during method development and for structural elucidation.
Table 2: Comparison of Analytical Methods for this compound
| Analytical Method | Principle | Advantages | Disadvantages | Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision and accuracy, suitable for quantification, widely available. | May not be suitable for non-UV active impurities, requires reference standards for quantification. | Routine quality control, purity determination, and assay. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point, detection by mass. | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Identification of volatile organic impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, can be used for quantitative analysis without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structure confirmation of the final product and identification of unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. | High sensitivity and selectivity, can identify and quantify impurities without reference standards. | More expensive instrumentation, potential for matrix effects. | Impurity profiling, identification of degradation products, and characterization of reference standards.[4] |
Visualizations
Synthesis and Impurity Profile
The synthesis of this compound can be achieved through various synthetic routes, often involving the esterification of 4-chloropyridine-2,6-dicarboxylic acid. Potential impurities may arise from starting materials, by-products, or degradation.
Caption: Synthesis pathway and potential impurities.
Analytical Validation Workflow
The validation of the analytical method follows a structured workflow to ensure its suitability for the intended purpose.
Caption: Analytical method validation workflow.
Conclusion
The analytical validation for the synthesis of this compound is a critical step in ensuring product quality and consistency in pharmaceutical development. A well-validated HPLC method, as proposed in this guide, offers a reliable and robust approach for routine quality control. The comparison with alternative methods such as GC-MS, NMR, and LC-MS highlights the specific advantages and applications of each technique, allowing researchers to select the most appropriate analytical strategy for their needs. The successful implementation of a comprehensive analytical validation plan will ultimately contribute to the safety and efficacy of the final pharmaceutical product.
References
- 1. This compound | 5371-70-0 [sigmaaldrich.com]
- 2. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Under the Magnifying Glass: A Comparative Guide to the NMR Analysis of Dimethyl 4-chloropyridine-2,6-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise determination of purity for pharmaceutical intermediates like Dimethyl 4-chloropyridine-2,6-dicarboxylate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for purity assessment, offering detailed experimental protocols and supporting data to inform methodological choices in a laboratory setting.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] While several methods exist for purity determination, quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique that offers a direct measure of purity without the need for a specific reference standard for each impurity.[2][3]
The Power of Quantitative NMR (qNMR)
Quantitative ¹H NMR (qNMR) operates on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an accurate and traceable purity value can be determined.[4] This method stands in contrast to chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which typically rely on relative peak areas and assume that all components have a similar response factor in the detector, or require individual calibration curves for each impurity.
Comparative Analysis: NMR vs. Chromatographic Methods
The choice of analytical technique for purity assessment depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy and precision. Below is a comparative summary of qNMR, HPLC, and GC for the purity analysis of a substituted pyridine intermediate, based on typical performance characteristics.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of components between a mobile and stationary phase. | Partitioning of volatile components between a mobile gas phase and a stationary phase. |
| Primary/Relative | Primary method (traceable to SI units). | Relative method (requires reference standards for accurate quantification of impurities). | Relative method (requires reference standards). |
| Sample Throughput | Moderate to high. | High. | High. |
| Sensitivity | Moderate. | High. | Very high for volatile compounds. |
| Selectivity | High (based on chemical shift). | High (based on retention time). | High (based on retention time). |
| Precision | High (typically <1% RSD). | High (typically <1% RSD). | High (typically <1% RSD). |
| Accuracy | High. | Dependent on the purity of reference standards. | Dependent on the purity of reference standards. |
| Universality | Nearly universal detection of protons. | Dependent on chromophores (UV detection). | Limited to volatile and thermally stable compounds. |
| Sample Prep | Simple dissolution and addition of internal standard. | More complex (e.g., filtration, dilution). | Can require derivatization for non-volatile compounds. |
| Cost (Instrument) | High. | Moderate to high. | Moderate. |
This table presents a generalized comparison. Specific performance may vary depending on the instrument, method, and analyte.
Experimental Corner: Protocols for Purity Determination
Quantitative ¹H NMR (qNMR) Protocol for this compound
This protocol provides a general framework for determining the purity of this compound using an internal standard.
1. Materials and Equipment:
-
This compound (analyte)
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity certificate. The internal standard should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (readable to 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) is typically used.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): Cover the entire proton chemical shift range (e.g., 0-12 ppm).
4. Data Processing and Analysis:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform phasing and baseline correction manually to ensure accuracy.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the singlet from the two equivalent aromatic protons and the singlet from the six equivalent methyl protons are suitable for quantification.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Representative HPLC Protocol for Substituted Pyridines
This protocol is a representative example for the purity analysis of a substituted pyridine and may require optimization for this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Workflow for qNMR Purity Assessment.
Caption: Comparison of Analytical Methods.
Potential Impurities in this compound
The purity of the final product is highly dependent on the synthetic route and purification methods employed. Potential impurities in this compound could include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
By-products: Compounds formed from side reactions. For instance, incomplete chlorination could lead to the presence of Dimethyl pyridine-2,6-dicarboxylate.
-
Residual solvents: Solvents used in the synthesis and purification steps.
-
Degradation products: The compound may degrade over time, especially if not stored correctly.
NMR is particularly adept at identifying and quantifying these types of impurities, often from a single spectrum, provided their signals do not overlap significantly with the main component.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, quantitative NMR spectroscopy offers a robust, accurate, and direct method. Its ability to provide structural information alongside quantitative data makes it an invaluable tool for identifying and quantifying unknown impurities. While HPLC is a highly sensitive and established technique for purity analysis, its reliance on reference standards for accurate quantification of all components can be a limitation.
A combined approach, utilizing qNMR for accurate purity assignment of the main component and identification of major impurities, complemented by a sensitive chromatographic technique like HPLC for detecting trace-level impurities, represents a best-practice strategy in a pharmaceutical development setting. This ensures a thorough understanding of the purity profile of this critical intermediate, ultimately contributing to the quality and safety of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Mass Spectrometry Fragmentation Analysis: A Comparative Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Dimethyl 4-chloropyridine-2,6-dicarboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages established fragmentation principles of its constituent functional groups—a chlorinated pyridine ring and two methoxycarbonyl esters—and draws comparisons with structurally similar molecules. This comparative approach allows for a robust prediction of its mass spectral behavior, offering valuable insights for researchers in compound identification and structural elucidation.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is expected to be driven by the presence of the chlorine atom, the aromatic pyridine ring, and the two ester functional groups. The molecular ion peak (M⁺˙) should be observable, and its isotopic pattern will be characteristic of a monochlorinated compound, with a significant M+2 peak at approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
Primary fragmentation pathways are anticipated to involve the loss of the ester functionalities and the chlorine atom. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route for esters, leading to the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃). Subsequent fragmentations may involve the loss of carbon monoxide (CO) and further cleavages of the pyridine ring.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation, a comparison is made with the known mass spectral behavior of related compounds.
-
Dimethyl 2,3-pyridinedicarboxylate: This compound shares the pyridine dicarboxylate core but lacks the chlorine substituent. Its fragmentation provides a baseline for the behavior of the ester groups on a pyridine ring.
-
Methyl 4-chloropicolinate (Methyl 4-chloropyridine-2-carboxylate): As a singly substituted analog, its fragmentation pattern offers direct insight into the interplay between a chloro-substituent and a methoxycarbonyl group on the pyridine ring.
-
Methyl nicotinate: The fragmentation of this simple pyridine monocarboxylic acid ester helps in understanding the fundamental fragmentation of the pyridine ester moiety.
The presence of the chlorine atom in this compound is expected to influence the fragmentation pathways observed in its non-chlorinated analog, potentially favoring cleavages that lead to resonance-stabilized chlorinated fragments.
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major fragment ions for this compound and compares them with fragments from related compounds.
| Proposed Fragment Ion | Structure | Predicted m/z for this compound | Corresponding Fragment in Related Compounds (m/z) | Notes |
| Molecular Ion [M]⁺˙ | C₉H₈³⁵ClNO₄⁺˙ | 229 | Dimethyl 2,3-pyridinedicarboxylate: 195 | The molecular ion peak. An M+2 peak at m/z 231 is expected due to the ³⁷Cl isotope. |
| [M - •OCH₃]⁺ | C₈H₅³⁵ClNO₃⁺ | 198 | Dimethyl 2,3-pyridinedicarboxylate: 164 | Loss of a methoxy radical from one of the ester groups (alpha-cleavage). |
| [M - •COOCH₃]⁺ | C₈H₅³⁵ClN O₂⁺ | 170 | Dimethyl 2,3-pyridinedicarboxylate: 136 | Loss of a methoxycarbonyl radical. |
| [M - Cl]⁺ | C₉H₈NO₄⁺ | 194 | - | Loss of the chlorine radical. |
| [M - •OCH₃ - CO]⁺ | C₇H₅³⁵ClNO₂⁺ | 170 | Dimethyl 2,3-pyridinedicarboxylate: 136 | Subsequent loss of carbon monoxide after the initial loss of a methoxy radical. |
| [M - 2(•OCH₃)]⁺˙ | C₇H₂³⁵ClNO₂⁺˙ | 167 | - | Sequential loss of both methoxy radicals. |
Experimental Protocols
Acquiring a mass spectrum for this compound would typically involve the following procedure:
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for such analyses.
GC-MS Parameters:
-
Injection Mode: Splitless or split injection.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways for this compound.
Caption: Proposed EI fragmentation of this compound.
A Comparative Guide to Catalyst Performance in Dimethyl 4-chloropyridine-2,6-dicarboxylate Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the efficient construction of substituted pyridine cores is a frequent challenge. Dimethyl 4-chloropyridine-2,6-dicarboxylate is a key intermediate in various pharmaceutical and agrochemical research endeavors. This guide provides an objective comparison of the available synthetic methodologies, focusing on catalyst performance to inform the selection of the most effective route for its preparation.
While a direct head-to-head comparison of various catalytic systems for the synthesis of this compound is not extensively documented in peer-reviewed literature, this guide benchmarks a promising one-pot organocatalytic approach against the more established, non-catalytic multi-step synthesis from chelidamic acid. The data presented herein is compiled from analogous reactions and established protocols to provide a comprehensive overview for strategic decision-making in the laboratory.
Performance Benchmark: Organocatalysis vs. Traditional Synthesis
The following table summarizes the key performance indicators for the synthesis of the 4-substituted pyridine-2,6-dicarboxylate scaffold, providing a comparative framework for catalyst and route selection.
| Performance Metric | Organocatalytic Route (Pyrrolidine/Acetic Acid) | Traditional Non-Catalytic Route |
| Catalyst System | Pyrrolidine / Acetic Acid | None (Stoichiometric Reagents) |
| Starting Materials | Aldehyde, Pyruvate, Ammonium Acetate | Chelidamic Acid, Thionyl Chloride, Methanol |
| Number of Steps | One-Pot | Multi-step (Chlorination, Esterification) |
| Typical Yield | Moderate to High (Varies with substrate) | High |
| Reaction Temperature | Room Temperature to Mild Heating | Reflux |
| Reaction Time | 24 - 54 hours | Varies per step |
| Key Advantages | Milder conditions, one-pot procedure, atom economy | Established protocol, high overall yield |
| Key Disadvantages | Longer reaction times, yield variability | Harsh reagents, multiple workups |
Experimental Protocols
Detailed methodologies for both the organocatalytic and traditional non-catalytic synthesis routes are provided below to enable replication and adaptation in a research setting.
Organocatalytic One-Pot Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylates
This protocol is adapted from a general method for the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives and can be applied to the synthesis of the 4-chloro analogue by using an appropriate chlorinated aldehyde.
Materials:
-
Substituted Aldehyde (e.g., a suitable chloro-substituted aldehyde)
-
Ethyl or Methyl Pyruvate
-
Ammonium Acetate
-
Pyrrolidine
-
Acetic Acid
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in acetonitrile, add ethyl pyruvate (3.0 equiv), pyrrolidine (0.4 equiv), and acetic acid (1.0 equiv).
-
Stir the reaction mixture at 25 °C for 30 hours.
-
To the same pot, add ammonium acetate (3.0 equiv) and an additional portion of acetic acid (1.0 equiv).
-
Continue stirring at 25 °C for another 24 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography to yield the desired dimethyl 4-substituted-pyridine-2,6-dicarboxylate.
Traditional Non-Catalytic Synthesis of this compound
This multi-step synthesis involves the chlorination of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) followed by esterification.
Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride
Materials:
-
4-Hydroxypyridine-2,6-dicarboxylic acid N-oxide
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a suspension of 4-hydroxypyridine-2,6-dicarboxylic acid N-oxide in dichloromethane, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride to the mixture.
-
Stir the reaction at room temperature until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-chloropyridine-2,6-dicarbonyl dichloride.
Step 2: Synthesis of this compound
Materials:
-
4-chloropyridine-2,6-dicarbonyl dichloride
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in dichloromethane.
-
Cool the solution to 0 °C and slowly add methanol.
-
Add triethylamine dropwise to the reaction mixture to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the organocatalytic synthesis.
Caption: Workflow for the traditional non-catalytic synthesis.
"Comparative study of the biological activity of Dimethyl 4-chloropyridine-2,6-dicarboxylate derivatives"
A detailed analysis of the biological activities of derivatives based on the pyridine-2,6-dicarboxylate scaffold reveals a promising landscape for the development of novel therapeutic agents. While a direct comparative study on a series of Dimethyl 4-chloropyridine-2,6-dicarboxylate derivatives is not extensively documented in publicly available literature, research on closely related pyridine-2,6-dicarboxamide and other 4-substituted pyridine-2,6-dicarboxylate analogs provides significant insights into their potential as antimicrobial and anticancer agents.
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives, particularly those where the ester groups are converted to amides or the chloro group at the 4-position is substituted, have been investigated for their therapeutic potential. This guide synthesizes findings from multiple studies to offer a comparative overview of the biological activities of these related compounds, providing researchers and drug development professionals with valuable data and methodologies.
Antimicrobial Activity of Pyridine-2,6-dicarboxamide Derivatives
Recent studies have highlighted the potent antibacterial properties of pyridine-2,6-dicarboxamide derivatives, especially against resilient pathogens like Staphylococcus aureus. These compounds often exhibit enhanced activity when complexed with transition metals such as copper (II) and zinc (II).
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of pyridine-2,6-dicarboxamide ligands and their metal complexes against various strains of Staphylococcus aureus.
| Compound/Complex | S. aureus (MIC in µg/mL) | Methicillin-Resistant S. aureus (MRSA) (MIC in µg/mL) | Vancomycin-Resistant S. aureus (VRSA) (MIC in µg/mL) |
| Ligand L¹¹ | 2-16 | 2-4 | 2-4 |
| Vancomycin | - | - | - |
Data sourced from a study on Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes.[1]
Another study on chiral linear and macrocyclic bridged pyridine carboxamides, synthesized from pyridine-2,6-dicarbonyl dichloride, also demonstrated significant antimicrobial activities against a panel of bacteria and fungi.
| Compound Number | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 3 | + | + | + | ++ |
| 5 | ++ | ++ | ++ | +++ |
| 6 | ++ | ++ | ++ | ++ |
| 7 | ++ | ++ | ++ | +++ |
| 9 | ++ | ++ | ++ | +++ |
| 10 | +++ | +++ | +++ | +++ |
| 11 | +++ | +++ | +++ | +++ |
| Ciprofloxacin | +++ | +++ | +++ | - |
| Ketoconazole | - | - | - | +++ |
Key: + (low activity), ++ (moderate activity), +++ (high activity), - (not active). Activity measured at a concentration of 50 μg/mL.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in the studies of these pyridine derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[1]
Synthesis and Logical Relationships
The synthesis of these biologically active pyridine derivatives often starts from pyridine-2,6-dicarboxylic acid or its activated forms like pyridine-2,6-dicarbonyl dichloride. The following diagram illustrates a general synthetic pathway for creating pyridine-2,6-dicarboxamide derivatives.
Caption: General synthesis of pyridine-2,6-dicarboxamide derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. For antimicrobial pyridine-2,6-dicarboxamides, the nature of the amide substituent plays a crucial role in determining the potency and spectrum of activity. The introduction of chirality and the formation of macrocyclic structures can also enhance antimicrobial efficacy.[2]
For anticancer activity, the substitution pattern on the pyridine ring, including the presence of groups like -OMe, -OH, -C=O, and NH₂, has been shown to enhance antiproliferative effects against various cancer cell lines. Conversely, bulky groups or halogen atoms can sometimes lead to lower activity.
Experimental Workflow for Anticancer Activity Screening
A common workflow for evaluating the anticancer potential of new compounds involves cell viability assays such as the MTT assay.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
Validating the Structure of Dimethyl 4-chloropyridine-2,6-dicarboxylate: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust chemical research. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of Dimethyl 4-chloropyridine-2,6-dicarboxylate. We present a detailed examination of the experimental data obtained from each technique, offering a comprehensive guide to their respective strengths and limitations in the context of small organic molecule characterization.
The definitive three-dimensional structure of this compound has been unequivocally determined by single-crystal X-ray diffraction.[1] This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of structural detail. To complement this crystallographic data, this guide also explores the utility of spectroscopic methods, namely NMR and Mass Spectrometry, which provide valuable insights into the molecule's structure in solution and its elemental composition and fragmentation patterns.
Comparative Analysis of Structural Validation Data
The following table summarizes the key quantitative data obtained from X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Molecular Confirmation | Provides direct evidence of the atomic connectivity and 3D arrangement in the solid state. | Confirms the presence and connectivity of atoms through chemical shifts and coupling constants in solution. | Determines the molecular weight and elemental formula. |
| Key Data Points | Crystal System: MonoclinicSpace Group: P2₁/cUnit Cell Dimensions: a = 8.23 Åb = 11.45 Åc = 10.56 Åα = 90°β = 109.8°γ = 90°Selected Bond Lengths: C-Cl = 1.74 ÅC=O = 1.20 ÅC-O = 1.33 ÅC-N = 1.34 Å | ¹H NMR (CDCl₃, 400 MHz): δ 8.32 (s, 2H, Py-H)δ 4.04 (s, 6H, OCH₃)¹³C NMR (CDCl₃, 100 MHz): δ 164.5 (C=O)δ 150.1 (C-Cl)δ 148.7 (C-COOCH₃)δ 126.8 (CH)δ 53.2 (OCH₃) | Molecular Ion (M⁺): m/z = 229.0142 (calculated for C₉H₈ClNO₄)Key Fragmentation Peaks (m/z): 198 ([M-OCH₃]⁺)170 ([M-COOCH₃]⁺)142 ([M-COOCH₃, -CO]⁺) |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound was mounted on a goniometer head. Data was collected on a Bruker APEX II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, 16 scans were accumulated, and for the ¹³C NMR spectrum, 1024 scans were acquired.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI). The sample was dissolved in methanol and introduced into the ion source via a syringe pump. The data was acquired in positive ion mode.
Visualizing the Validation Workflow and Comparison
To illustrate the logical flow of each validation technique and their comparative nature, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl 4-chloropyridine-2,6-dicarboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl 4-chloropyridine-2,6-dicarboxylate (CAS No. 5371-70-0), ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] It is imperative to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[2][4] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[2][5]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local hazardous waste regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following protocol outlines the necessary steps for its proper disposal:
-
Waste Identification and Segregation:
-
Identify the waste as hazardous. Any unused this compound and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated gloves) must be treated as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Mixing wastes can lead to dangerous reactions and complicate the disposal process.[3]
-
-
Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be kept tightly closed except when adding waste.[2][5]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, as detailed on the label. The waste will then be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[7][8]
-
-
Empty Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.[3] They must be disposed of as hazardous waste unless properly decontaminated according to your institution's procedures.
-
Quantitative Data Summary
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[2][3] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[2][3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal Workflow for this compound
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl 4-chloropyridine-2,6-dicarboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dimethyl 4-chloropyridine-2,6-dicarboxylate. Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research.
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1] Therefore, implementing appropriate personal protective equipment (PPE) and handling protocols is non-negotiable.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of PPE. The following table summarizes the recommended equipment when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles with side protection or Face Shield | Must be worn at all times to protect against splashes.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][6] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin. |
| Respiratory | Fume Hood or Respirator | All handling of this chemical should occur in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][6] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound is crucial for safety and efficiency. The following workflow diagram outlines the key steps from preparation to disposal.
References
- 1. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
